2-Chloro-3',4',5',-trifluorobenzophenone
Description
BenchChem offers high-quality 2-Chloro-3',4',5',-trifluorobenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3',4',5',-trifluorobenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2-chlorophenyl)-(3,4,5-trifluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3O/c14-9-4-2-1-3-8(9)13(18)7-5-10(15)12(17)11(16)6-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKKLDZGIKCDAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C(=C2)F)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641446 | |
| Record name | (2-Chlorophenyl)(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
746651-94-5 | |
| Record name | (2-Chlorophenyl)(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Electronic Effects of the Trifluorophenyl Group in Benzophenones
Executive Summary
The incorporation of a 3,4,5-trifluorophenyl moiety into the benzophenone scaffold represents a high-precision strategy in modern medicinal chemistry and photo-material design. Unlike the steric bulk of a trifluoromethyl (
This guide analyzes the electronic perturbations caused by this specific substitution pattern, quantifying its impact on carbonyl activity, metabolic stability, and synthetic accessibility.
Electronic Architecture & Hammett Analysis
The electronic signature of the 3,4,5-trifluorophenyl group is defined by the interplay between the strong inductive withdrawal (-I) of the fluorine atoms and the resonance donation (+R) of the para-fluorine.
The Additivity Principle
To quantify the electronic effect, we apply the Hammett equation principles. While experimental
-
Meta-Fluorine (
): Purely electron-withdrawing (Inductive). -
Para-Fluorine (
): Electron-withdrawing (Inductive) competing with electron-donating (Resonance).
Estimated Hammett Constant Calculation:
| Substituent Position | Electronic Effect | Hammett Value ( |
| 3-F (meta) | Strong -I | +0.34 |
| 5-F (meta) | Strong -I | +0.34 |
| 4-F (para) | -I / +R (Competing) | +0.06 |
| Net Effect ( | Strong Deactivation | ~ +0.74 |
Interpretation: A
Impact on the Carbonyl Center
In a standard benzophenone, the carbonyl oxygen draws electron density from the rings via resonance (
-
Standard Benzophenone: The phenyl rings donate electron density, stabilizing the carbocation character of the carbonyl carbon.
-
3,4,5-Trifluorobenzophenone: The fluorinated ring pulls electron density away from the carbonyl carbon. This destabilizes the polarized resonance form, increasing the double-bond character of the carbonyl.
Diagram 1: Electronic Vector Analysis
Caption: Vector analysis showing the net electron withdrawal from the carbonyl center by the 3,4,5-trifluorophenyl moiety, overriding standard resonance stabilization.
Physicochemical Manifestations
The electronic perturbation described above manifests in measurable spectroscopic shifts and physical properties.[1][2][3][4]
Infrared Spectroscopy (Carbonyl Shift)
The "stiffening" of the C=O bond due to electron withdrawal results in a hypsochromic shift (to higher wavenumbers) in the IR spectrum.
| Compound | Substituent Pattern | Electronic Rationale | |
| Benzophenone | Unsubstituted | ~1660 | Strong conjugation lowers bond order. |
| 4,4'-Difluorobenzophenone | Para-only | ~1665 | Resonance (+R) of F counters Inductive (-I). |
| 3,4,5-Trifluorobenzophenone | Meta/Para | ~1675 - 1685 | Dominant -I effect increases bond order. |
| Perfluorobenzophenone | All positions | ~1692 | Maximum electron withdrawal. |
Lipophilicity and Metabolic Stability
For drug development, the 3,4,5-trifluoro motif is a "metabolic shield."
-
Metabolic Blocking: The 3, 4, and 5 positions are common sites for Cytochrome P450 oxidative metabolism (hydroxylation). Fluorination blocks these sites due to the strength of the C-F bond (~116 kcal/mol vs ~99 kcal/mol for C-H).
-
Lipophilicity (LogP): Unlike the bulky
group which drastically increases LogP (often causing solubility issues), polyfluorination of the ring increases lipophilicity moderately while maintaining a flat, stackable geometry.
Synthetic Methodologies: The "Expert" Protocol
Critical Warning: Standard Friedel-Crafts acylation (e.g., reacting 3,4,5-trifluorobenzoyl chloride with benzene) is often inefficient. The electron-deficient ring deactivates the acylium ion intermediate, and if attempting to acylate onto a trifluorobenzene ring, the reaction will fail completely due to ring deactivation.
Recommended Pathway: Nucleophilic Addition to Nitrile (Organolithium Route). This method prevents isomer scrambling and overcomes the low reactivity of the fluorinated ring.
Protocol: Lithiation-Addition Sequence
Target: Synthesis of 3,4,5-trifluorobenzophenone derivatives.
-
Reagents:
-
1-Bromo-3,4,5-trifluorobenzene (Precursor)[5]
-
n-Butyllithium (n-BuLi, 2.5M in hexanes)
-
Benzonitrile (Electrophile)
-
Dry THF / Diethyl Ether (Solvent)
-
HCl (Hydrolysis)
-
-
Step-by-Step Procedure:
-
Step 1 (Lithiation): Dissolve 1-bromo-3,4,5-trifluorobenzene in anhydrous THF under Argon at -78°C. Add n-BuLi dropwise. Stir for 30 mins to generate the 3,4,5-trifluorophenyl lithium species.
-
Step 2 (Addition): Add Benzonitrile (1.05 eq) slowly to the cold solution. The lithium species attacks the nitrile carbon.
-
Step 3 (Imine Formation): Allow the reaction to warm to Room Temperature (RT) over 2 hours. An imine salt intermediate forms.
-
Step 4 (Hydrolysis): Quench with 3M HCl and reflux for 1-2 hours. This hydrolyzes the imine (
) to the ketone ( ). -
Step 5 (Workup): Extract with EtOAc, wash with brine, dry over MgSO4.
-
Diagram 2: Synthetic Workflow (Graphviz)
Caption: The organolithium-nitrile addition pathway avoids the deactivation issues inherent in Friedel-Crafts acylation of polyfluorinated systems.
Medicinal Chemistry Applications
Bioisosterism & Binding
The 3,4,5-trifluorophenyl group is increasingly used as a bioisostere for the pentafluorophenyl group or bulky alkyl groups.
-
Quadrupole Moment: The specific arrangement of fluorines inverts the quadrupole moment of the benzene ring. While benzene is electron-rich in the
-cloud (attractive to cations), the 3,4,5-trifluorophenyl ring is electron-deficient in the center ( -hole), allowing it to engage in anion- interactions or stack favorably with electron-rich residues (e.g., Tryptophan) in protein binding pockets.
Case Study: Enzyme Inhibition
In the design of inhibitors for targets like Cathepsin C or CETP (Cholesteryl Ester Transfer Protein) , replacing a standard phenyl ring with a 3,4,5-trifluorophenyl group has been shown to:
-
Increase potency by filling hydrophobic pockets without steric clash.
-
Prevent oxidative metabolism at the para-position (a common clearance pathway).
-
Increase the acidity of neighboring N-H protons (e.g., in amides) via inductive effects, strengthening hydrogen bonds with the receptor.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[6] (Standard reference for Carbonyl shifts).
- Leroux, F. (2004). The Lithium-Metallation of Heterocycles. ChemBioChem, 5(5), 644-649.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. Khan Academy [khanacademy.org]
- 3. dk.upce.cz [dk.upce.cz]
- 4. Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. 3,4,5-Trifluorobenzoic acid | C7H3F3O2 | CID 853154 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Grignard reaction protocol for synthesizing 2-Chloro-3',4',5'-trifluorobenzophenone.
Part 1: Executive Summary & Strategic Rationale
Objective: This protocol details the synthesis of 2-Chloro-3',4',5'-trifluorobenzophenone (CAS: N/A for specific intermediate, generic class: Polyfluorinated Benzophenones). This scaffold is a critical intermediate in the development of next-generation kinase inhibitors and antibacterial agents where the trifluorophenyl moiety provides enhanced metabolic stability and lipophilicity.
Retrosynthetic Strategy: The synthesis is designed around a Grignard addition to a nitrile , followed by acidic hydrolysis (the Moureu-Mignonac type approach).
-
Nucleophile: 3,4,5-Trifluorophenylmagnesium bromide.[1]
-
Electrophile: 2-Chlorobenzonitrile.
Critical Design Choice (The "Why"): While benzophenones can be synthesized via Friedel-Crafts acylation or the addition of Grignards to acid chlorides, the Nitrile Route is selected here for two specific reasons:
-
Prevention of SNAr Side Reactions: The alternative route (2-chlorophenyl nucleophile attacking 3,4,5-trifluorobenzonitrile) poses a high risk of Nucleophilic Aromatic Substitution (SNAr). The 3,4,5-trifluorobenzonitrile ring is highly activated at the 4-position (para to CN, flanked by two fluorines). A powerful Grignard nucleophile would likely displace the 4-fluoro group. By reversing polarity—making the fluorinated ring the nucleophile—we eliminate this risk.
-
Chemo-selectivity: The nitrile addition yields an imine salt intermediate that precipitates or stabilizes, preventing the "double addition" often seen with acid chlorides (which leads to tertiary alcohols).
Part 2: Safety & Pre-Start Protocols
WARNING: Fluorinated Grignard Reagents Polyfluorinated aryl Grignard reagents can exhibit lower thermal stability than their non-fluorinated counterparts. While 3,4,5-trifluorophenylmagnesium bromide is generally stable at room temperature, "runaway" initiation can lead to hazardous exotherms.
-
Control: Never add the entire halide charge at once. Use a 10% initiation charge followed by dropwise addition.
-
Solvent: Anhydrous THF (Tetrahydrofuran) is required. Diethyl ether is less effective for solubilizing the intermediate imine salt.
Reagent Specifications:
-
1-Bromo-3,4,5-trifluorobenzene: >98% purity.
-
2-Chlorobenzonitrile: >98% purity, free of acidic impurities.
-
Magnesium Turnings: Freshly crushed or activated.
-
THF: Distilled over Na/Benzophenone or processed through an alumina drying column (Water < 50 ppm).
Part 3: Detailed Experimental Protocol
Phase A: Preparation of 3,4,5-Trifluorophenylmagnesium Bromide
-
Setup: Equip a flame-dried 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser (under N2 atmosphere), and an internal temperature probe.
-
Activation: Add Magnesium turnings (1.2 eq) to the flask. Add a single crystal of Iodine (
) and heat gently with a heat gun until iodine vapor sublimes, coating the Mg. Allow to cool. -
Solvent Charge: Add anhydrous THF (approx. 2 mL/mmol of substrate) to cover the Mg.
-
Initiation: Prepare a solution of 1-Bromo-3,4,5-trifluorobenzene (1.0 eq) in anhydrous THF (total concentration 1.0 M). Add 5-10% of this solution to the Mg turnings.
-
Observation: Cloudiness and spontaneous boiling indicate initiation. If no reaction occurs after 5 minutes, add 100
L of DIBAL-H or commercially available iPrMgCl solution to force initiation (The "Turbo" kickstart).
-
-
Propagation: Once initiated, add the remaining bromide solution dropwise over 45–60 minutes. Maintain internal temperature between 35°C and 45°C .
-
Digestion: Stir for an additional 1 hour at ambient temperature. The solution should be dark gray/brown.
Phase B: Coupling with 2-Chlorobenzonitrile
-
Addition: Cool the Grignard solution to 0°C using an ice bath.
-
Electrophile Charge: Dissolve 2-Chlorobenzonitrile (0.95 eq) in anhydrous THF (minimum volume). Add this solution dropwise to the Grignard reagent over 30 minutes.
-
Stoichiometry Note: We use a slight excess of Grignard to ensure full conversion of the nitrile.
-
-
Reaction: Remove the ice bath and allow to warm to room temperature. Then, heat to a gentle reflux (65°C ) for 3–4 hours.
-
Monitoring: Monitor by HPLC or TLC. Note that the intermediate is an imine; you must hydrolyze an aliquot (mini-workup) to see the benzophenone product on TLC.
Phase C: Hydrolysis and Isolation
-
Quench: Cool the mixture to 0°C. Slowly add 3M HCl (aq) .
-
Hydrolysis: Stir the biphasic mixture vigorously at room temperature for 2 hours (or heat to 50°C for 30 mins) to ensure the imine (
) converts fully to the ketone ( ). -
Extraction: Separate layers. Extract the aqueous layer with Ethyl Acetate (
).[1] -
Wash: Combine organics and wash with Sat.
(to remove acid) and Brine. -
Drying: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Recrystallize from Hexanes/EtOAc (typically 9:1) or purify via flash chromatography (SiO2, 0-10% EtOAc in Hexanes).
Part 4: Data & Visualization
Table 1: Stoichiometry & Reagent Loading (Example Scale)
| Reagent | MW ( g/mol ) | Equiv.[1] | Amount (g) | Amount (mmol) | Role |
| 1-Bromo-3,4,5-trifluorobenzene | 210.98 | 1.00 | 21.1 g | 100 | Nucleophile Precursor |
| Magnesium Turnings | 24.30 | 1.20 | 2.92 g | 120 | Grignard Base |
| 2-Chlorobenzonitrile | 137.57 | 0.95 | 13.1 g | 95 | Electrophile |
| THF (Anhydrous) | 72.11 | Solvent | ~150 mL | N/A | Solvent |
| 3M HCl | 36.46 | Excess | ~100 mL | N/A | Hydrolysis Agent |
Figure 1: Reaction Pathway (DOT Visualization)
Caption: Step-wise transformation from aryl halide precursor to final benzophenone via imine salt hydrolysis.
Figure 2: Process Workflow & Decision Logic
Caption: Operational workflow including "Turbo" initiation contingency for sluggish Grignard formation.
Part 5: Troubleshooting & Expert Insights
1. The "Stalled" Grignard: If the magnesium surface is oxidized, the reaction will not start. The use of DIBAL-H (approx. 2-3 drops) is a superior activator compared to Iodine for fluorinated aromatics, as it scavenges moisture and exposes fresh Mg(0) surface immediately. Alternatively, the Knochel-Hauser method (using iPrMgCl to perform a Halogen-Mg exchange on the aryl bromide) is a safer, homogeneous alternative if the heterogeneous Mg reaction fails [1].
2. Imine Hydrolysis Resistance: Sterically hindered imines (due to the ortho-chloro group) can be resistant to hydrolysis. If the TLC shows a spot that is not the ketone but also not the starting material, it is likely the stable imine. Increase the acid concentration to 6M HCl and increase the hydrolysis temperature to 60°C to force conversion.
3. Impurity Profile:
-
Biaryl Coupling: If the Grignard is generated too hot (>60°C), Wurtz-type coupling will yield bis(3,4,5-trifluorophenyl). Keep T < 45°C.
-
SNAr Byproducts: If the reverse addition is attempted (Grignard + Fluoronitrile), expect significant defluorination impurities.
References
-
Organic Syntheses , Coll. Vol. 10, p. 12 (2004); Vol. 79, p. 19 (2002). Preparation of Functionalized Organomagnesium Reagents using a Halogen-Magnesium Exchange.
-
Sigma-Aldrich , Product Specification: 3,4,5-Trifluorophenylmagnesium bromide solution.
-
American Chemical Society (ACS) , Laboratory Safety for Grignard Reactions. Hazard Assessment and Prevention of Runaway Reactions.
-
ResearchGate , Synthesis of ortho-substituted benzophenones via Grignard-Nitrile addition.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Preparation method of 2-chlorobenzyl chloride Grignard reagent - Eureka | Patsnap [eureka.patsnap.com]
- 5. rsc.org [rsc.org]
- 6. acs.org [acs.org]
- 7. researchgate.net [researchgate.net]
Application Note: A Robust, Validated HPLC Method for the Quantification of 2-Chloro-3',4',5'-trifluorobenzophenone
Abstract
This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Chloro-3',4',5'-trifluorobenzophenone. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, and UV detection. The method was developed and subsequently validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. This protocol is suitable for in-process control and final quality control of 2-Chloro-3',4',5'-trifluorobenzophenone.
Introduction
2-Chloro-3',4',5'-trifluorobenzophenone is a halogenated aromatic ketone that serves as a critical building block in organic synthesis. The purity of this intermediate is paramount to ensure the quality and safety of the final products. Therefore, a reliable and validated analytical method for its quantification is essential. This application note provides a comprehensive guide for the development and validation of an HPLC method tailored for 2-Chloro-3',4',5'-trifluorobenzophenone, addressing the specific challenges posed by its chemical properties.
Physicochemical Properties of 2-Chloro-3',4',5'-trifluorobenzophenone
A thorough understanding of the analyte's physicochemical properties is the foundation for rational HPLC method development.
| Property | Value | Source |
| Chemical Structure | ![]() | |
| Molecular Formula | C₁₃H₆ClF₃O | [1] |
| Molecular Weight | 274.63 g/mol | Calculated |
| Polarity (LogP) | ~4.5 (Estimated) | |
| UV Absorption (λmax) | ~254 nm (Estimated in Methanol) |
HPLC Method Development Strategy
The method development was approached systematically, starting with the selection of the chromatographic mode, stationary phase, mobile phase, and detection wavelength, followed by optimization of the separation parameters.
Initial Chromatographic Conditions
Based on the non-polar nature of 2-Chloro-3',4',5'-trifluorobenzophenone, a reversed-phase HPLC method was selected as the most suitable approach.
-
Stationary Phase: A C18 column was chosen due to its hydrophobicity, which provides good retention for non-polar aromatic compounds.
-
Mobile Phase: A combination of acetonitrile and water was selected. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff.
-
Detection: Based on the benzophenone chromophore, UV detection was selected. An initial wavelength of 254 nm was chosen as a common starting point for aromatic compounds.
-
Elution Mode: A gradient elution was chosen to ensure a reasonable run time and good peak shape, especially for potentially co-eluting impurities.
Optimization of Chromatographic Conditions
The initial conditions were optimized to achieve the desired chromatographic performance, focusing on resolution, peak symmetry, and analysis time.
-
Mobile Phase Gradient: A gradient from 50% to 90% acetonitrile over 15 minutes was found to provide optimal separation of the main peak from any impurities.
-
Flow Rate: A flow rate of 1.0 mL/min was determined to be optimal, balancing analysis time with column efficiency.
-
Column Temperature: The column was maintained at 30°C to ensure reproducible retention times.
Method Development Workflow
Caption: Workflow for the HPLC method development of 2-Chloro-3',4',5'-trifluorobenzophenone.
Validated HPLC Method
The optimized method was subjected to a full validation as per ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[2]
Instrumentation and Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Reagents: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent).
-
Standard: 2-Chloro-3',4',5'-trifluorobenzophenone reference standard.
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B in 15 min, hold at 90% B for 5 min, return to 50% B in 1 min, and equilibrate for 4 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-Chloro-3',4',5'-trifluorobenzophenone reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing approximately 25 mg of 2-Chloro-3',4',5'-trifluorobenzophenone into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Further dilute as necessary to fall within the calibration range.
Method Validation
The validation of the analytical method was performed according to the ICH Q2(R2) guidelines.[2]
Specificity
The specificity of the method was evaluated by analyzing a blank (acetonitrile), a standard solution, and a sample solution. The chromatograms showed no interfering peaks at the retention time of 2-Chloro-3',4',5'-trifluorobenzophenone in the blank. The peak in the sample solution was identified by comparing its retention time with that of the standard.
Linearity
The linearity of the method was determined by analyzing five standard solutions at different concentrations (1, 10, 25, 50, and 100 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Correlation Coefficient (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
Accuracy
The accuracy of the method was assessed by the recovery of spiked samples. A known amount of the standard was added to a sample at three different concentration levels (80%, 100%, and 120% of the target concentration).
| Spike Level | Mean Recovery (%) | % RSD |
| 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.5 |
| 120% | 99.8 | 0.7 |
Precision
The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of a 50 µg/mL standard solution were performed on the same day.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst.
| Precision Level | % RSD |
| Repeatability | < 1.0% |
| Intermediate Precision | < 2.0% |
Robustness
The robustness of the method was evaluated by intentionally varying the chromatographic conditions, including the flow rate (±0.1 mL/min), column temperature (±2°C), and the initial mobile phase composition (±2%). The system suitability parameters remained within the acceptable limits for all variations, demonstrating the robustness of the method.
Method Validation Workflow
Sources
Application Note: Strategic Derivatization of 2-Chloro-3',4',5'-trifluorobenzophenone for Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Importance of Fluorinated Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the benzophenone scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a wide spectrum of biological activities.[1] The strategic introduction of fluorine atoms into these scaffolds has become a powerful tool to modulate key pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[2][3] The subject of this guide, 2-chloro-3',4',5'-trifluorobenzophenone, is a particularly compelling starting material for Structure-Activity Relationship (SAR) studies. Its unique substitution pattern offers a reactive handle for derivatization and a polyfluorinated ring system to probe interactions within biological targets.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 2-chloro-3',4',5'-trifluorobenzophenone. We will delve into the mechanistic rationale behind synthetic strategies, provide detailed, field-proven protocols for the synthesis of a diverse library of analogues, and discuss the analytical methodologies crucial for their characterization.
Scientific Rationale: Leveraging Nucleophilic Aromatic Substitution (SNAr)
The synthetic strategy for derivatizing 2-chloro-3',4',5'-trifluorobenzophenone hinges on the principles of Nucleophilic Aromatic Substitution (SNAr).[4] The electron-withdrawing nature of the carbonyl group and the fluorine atoms on the second ring makes the chloro-substituted phenyl ring sufficiently electron-deficient to be susceptible to nucleophilic attack. The chlorine atom at the 2-position serves as a good leaving group, facilitating the introduction of a wide variety of nucleophiles.
The trifluorinated phenyl ring, while largely unreactive under the proposed conditions, plays a crucial role in the SAR exploration. The fluorine atoms can engage in unique interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, and their presence can significantly alter the overall electronic and conformational properties of the molecule.[5] By systematically introducing a diverse range of substituents at the 2-position, researchers can effectively probe the chemical space around the benzophenone core to identify key interactions that drive biological activity.
Experimental Workflows and Protocols
General Workflow for Derivatization
The overall workflow for the derivatization of 2-chloro-3',4',5'-trifluorobenzophenone and subsequent analysis is depicted below. This process involves the core SNAr reaction, followed by purification and comprehensive characterization of the resulting analogues.
Caption: General workflow for the synthesis and analysis of 2-chloro-3',4',5'-trifluorobenzophenone derivatives.
Protocol 1: Synthesis of 2-Amino-3',4',5'-trifluorobenzophenone Derivatives via SNAr with Primary and Secondary Amines
This protocol details the general procedure for the reaction of 2-chloro-3',4',5'-trifluorobenzophenone with a variety of primary and secondary amines to generate a library of 2-amino-substituted analogues.
Materials and Reagents:
-
2-Chloro-3',4',5'-trifluorobenzophenone
-
Desired primary or secondary amine (e.g., morpholine, piperidine, aniline derivatives)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and visualization system (UV lamp)
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-chloro-3',4',5'-trifluorobenzophenone (1.0 eq), the desired amine (1.2-1.5 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF or DMSO to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the starting benzophenone.
-
Reaction: Stir the mixture at 80-120 °C. The reaction progress should be monitored by TLC until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-3',4',5'-trifluorobenzophenone derivative.[6][7]
Self-Validation and Characterization:
The identity and purity of the synthesized compounds should be confirmed by a suite of analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the incorporation of the amine nucleophile and the overall structure of the product.
-
¹⁹F NMR Spectroscopy: To verify the integrity of the trifluorophenyl ring. The fluorine signals can also provide valuable information about the electronic environment of the molecule.[8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To assess the purity of the final compound and confirm its molecular weight.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.
Data Presentation and SAR Interpretation
The systematic derivatization of the 2-chloro position allows for the construction of a data table to correlate structural modifications with biological activity.
| Derivative ID | R¹ | R² | Molecular Weight ( g/mol ) | Yield (%) | Biological Activity (e.g., IC₅₀, µM) |
| START-01 | - | Cl | 284.65 | - | - |
| AMINE-01 | H | Morpholinyl | 351.31 | e.g., 85% | [Experimental Data] |
| AMINE-02 | H | Piperidinyl | 349.35 | e.g., 89% | [Experimental Data] |
| AMINE-03 | H | 4-Methylphenylamino | 371.35 | e.g., 78% | [Experimental Data] |
| AMINE-04 | H | 2-Hydroxyphenylamino | 373.32 | e.g., 72% | [Experimental Data] |
This table is a template. Actual data will be generated from experimental results.
Interpreting the Data:
By comparing the biological activity of the derivatives, researchers can deduce key SAR insights. For example:
-
Impact of Heterocycles: Comparing AMINE-01 and AMINE-02 can reveal preferences for oxygen versus a methylene group in the heterocyclic ring.
-
Aromatic Substituent Effects: Comparing AMINE-03 and AMINE-04 can elucidate the importance of electronic and hydrogen-bonding properties on the appended aromatic ring.
-
The Role of the Trifluorophenyl Moiety: While not directly modified in this series, the trifluorophenyl group is hypothesized to enhance binding affinity through favorable interactions with the target protein. Its strong electron-withdrawing nature also influences the reactivity of the chloro-substituted ring.[2]
Visualization of the Core Synthetic Strategy
The following diagram illustrates the core SNAr reaction for the derivatization of 2-chloro-3',4',5'-trifluorobenzophenone.
Caption: Core SNAr reaction for derivatization.
Conclusion and Future Directions
The derivatization of 2-chloro-3',4',5'-trifluorobenzophenone via nucleophilic aromatic substitution is a robust and versatile strategy for generating diverse libraries of compounds for SAR studies. The protocols outlined in this application note provide a solid foundation for the synthesis and characterization of these novel analogues. The insights gained from screening these compounds will be instrumental in the design and development of next-generation therapeutic agents. Future work could explore further modifications, such as reactions at the carbonyl group or the use of palladium-catalyzed cross-coupling reactions to introduce carbon-carbon bonds at the 2-position.[10][11]
References
- Purification method of benzophenone. (n.d.). Google Patents.
- Method for purifying and separating benzophenone. (n.d.). Google Patents.
-
Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
- Methods for the preparation of benzophenone derivatives. (n.d.). Google Patents.
- Process for the preparation of benzophenone derivatives. (n.d.). Google Patents.
-
2-Amino-5-chlorobenzophenone. (2023, December 29). In Wikipedia. [Link]
- A Review on Synthetic Strategies of 2-Aminobenzophenones. (2017). Asian Journal of Organic & Medicinal Chemistry, 2(1), 1-10.
- Synthesis of 2-aminobenzophenones. (n.d.). Google Patents.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2020).
- Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution. (2012). The Journal of Organic Chemistry, 77(3), 1538-1548.
- C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. (2023).
- Fluorine substituent effects (on bioactivity). (2001). Journal of Fluorine Chemistry, 109(1), 3-11.
- Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). RSC Advances, 14(28), 20000-20009.
- Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). RSC Advances, 14(28), 20000-20009.
- Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science.
- Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014). Organometallics, 33(17), 4434-4441.
- Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. (2021).
- Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. (2013). International Journal of ChemTech Research, 5(1), 1-6.
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. (2023). Environmental Science & Technology, 57(51), 21674-21684.
- Palladium-Catalyzed Direct Addition of 2-Aminobenzonitriles to Sodium Arylsulfinates: Synthesis of o-Aminobenzophenones. (2016). Molecules, 21(6), 738.
- Synthesis of fluorine-containing prenylated benzophenones. (2016). Tetrahedron, 72(46), 7345-7352.
-
Chemical structures of the fluorine-containing pharmaceuticals studied. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
- Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. (2022). Bioorganic Chemistry, 119, 105578.
- Concerted Nucleophilic Aromatic Substitution Reactions. (2017). Chemistry – A European Journal, 23(68), 17169-17180.
- Nucleophilic Aromatic Substitution. (2020). Organic Reactions, 1-23.
-
The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). (n.d.). Magritek. Retrieved February 12, 2026, from [Link]
-
6.10 Amines. (n.d.). Chemrevise. Retrieved February 12, 2026, from [Link]
-
Proposed mechanism for synthesis of 2‐amino benzophenone. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
- The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. (2007). Current Medicinal Chemistry, 14(13), 1429-1445.
- Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. (2022). Bioorganic Chemistry, 119, 105578.
- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Deriv
-
Structural features of benzophenone derivatives and structure–activity relationship (SAR) for different bioactivities. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). International Journal of Molecular Sciences, 25(24), 1-18.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN108586224B - Method for purifying and separating benzophenone - Google Patents [patents.google.com]
- 7. CN1422838A - Purification method of benzophenone - Google Patents [patents.google.com]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. mdpi.com [mdpi.com]
Application Note: 2-Chloro-3',4',5'-trifluorobenzophenone as a High-Efficiency Photosensitizer
Executive Summary
This application note details the utility of 2-Chloro-3',4',5'-trifluorobenzophenone (CAS: 746651-94-5) as a specialized Type II photosensitizer in organic synthesis. While unsubstituted benzophenone is a classic triplet sensitizer, its application in challenging C-H activation is often limited by a moderate excited-state reduction potential.
The introduction of the 3',4',5'-trifluoro motif significantly increases the electrophilicity of the
Mechanistic Principles
The "Engineered" Triplet State
The efficiency of benzophenone derivatives relies on the population of the Triplet State (
-
Electronic Activation (Trifluoro-): The electron-withdrawing fluorine atoms on the 3',4',5' positions lower the energy of the LUMO, thereby increasing the excited-state reduction potential (
). This makes the oxygen radical center in the state a more potent oxidant, capable of abstracting hydrogen atoms from unactivated C(sp³)-H bonds (e.g., cyclohexane, THF, ethers). -
Steric & Heavy Atom Modulation (2-Chloro-):
-
Steric Twist: The ortho-chlorine forces the phenyl ring out of planarity. This non-planar conformation suppresses excimer formation (self-quenching) and increases solubility in organic solvents.
-
Spin-Orbit Coupling: The heavy atom effect of chlorine facilitates rapid ISC from the Singlet (
) to the Triplet ( ) state, maximizing the quantum yield of the active catalytic species.
-
Photocatalytic Cycle (Graphviz Visualization)
The following diagram illustrates the Hydrogen Atom Transfer (HAT) cycle driving the C-H functionalization.
Figure 1: Mechanism of C-H Activation via HAT using 2-Chloro-3',4',5'-trifluorobenzophenone. The cycle relies on the electrophilic triplet ketone abstracting a hydrogen atom to form a ketyl radical and a nucleophilic alkyl radical.
Experimental Protocol: C-H Alkylation of Heteroarenes
This protocol describes the alkylation of lepidine (4-methylquinoline) with cyclohexane, a standard benchmark for HAT efficiency.
Materials & Reagents
| Component | Specification | Role |
| Photocatalyst | 2-Chloro-3',4',5'-trifluorobenzophenone (2-5 mol%) | Triplet Sensitizer / HAT Agent |
| Substrate | Lepidine (1.0 equiv) | Heteroarene Acceptor |
| H-Donor | Cyclohexane (10-20 equiv or solvent) | Alkyl Radical Precursor |
| Acid Additive | Trifluoroacetic Acid (TFA) (1.0 equiv) | Activates Heteroarene (Protonation) |
| Solvent | Acetonitrile / Water (Optional co-solvent) | Medium |
| Light Source | 390 nm or 405 nm LED (30-60W) | Excitation Source |
Step-by-Step Methodology
Step 1: Reaction Assembly
-
In an 8 mL borosilicate glass vial equipped with a magnetic stir bar, add Lepidine (0.5 mmol, 71.6 mg).
-
Add 2-Chloro-3',4',5'-trifluorobenzophenone (0.025 mmol, 6.8 mg, 5 mol%).
-
Add TFA (0.5 mmol, 38 µL) to protonate the heteroarene. Note: Protonation lowers the LUMO of the heteroarene, making it more receptive to nucleophilic radical attack.
-
Add Cyclohexane (1.0 mL) and Acetonitrile (1.0 mL).
-
Optimization Note: If the H-donor is valuable/scarce, use 5-10 equivalents in pure Acetonitrile.
-
Step 2: Degassing (Critical)
-
Seal the vial with a septum cap.
-
Sparge the solution with Nitrogen or Argon for 10-15 minutes via a needle inlet and outlet.
-
Why? Oxygen is a potent triplet quencher (
). Failure to degas will inhibit the reaction until all is consumed.
-
Step 3: Irradiation
-
Place the vial in a photoreactor setup (e.g., fan-cooled LED ring).
-
Irradiate with 390-405 nm light for 12-24 hours.
-
Maintain temperature between 25-30°C using a fan.
Step 4: Workup & Analysis
-
Concentrate the reaction mixture under reduced pressure to remove volatiles.
-
Neutralize with saturated
solution and extract with Ethyl Acetate (3x). -
Dry organic layers over
, filter, and concentrate. -
Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Workflow Visualization
Figure 2: Operational workflow for the photocatalytic alkylation protocol.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Oxygen Quenching | Increase degassing time; ensure positive inert gas pressure. |
| No Reaction | Light Absorption Mismatch | Ensure LED emission overlaps with catalyst absorption tail ( |
| Side Products | Over-oxidation | Reduce catalyst loading or light intensity. |
| Precipitation | Solubility Limit | Add co-solvent (e.g., |
Safety & Handling
-
UV/Blue Light Hazard: Always wear UV-protective eyewear (orange/yellow lenses) when operating the photoreactor.
-
Chemical Safety: 2-Chloro-3',4',5'-trifluorobenzophenone is an irritant. Handle in a fume hood.
-
Thermal Management: High-power LEDs generate heat. Ensure active cooling (fan/water) to prevent thermal degradation of substrates.
References
-
Photochemical C-H Activation Principles
- Title: "Organic Photocatalysis for the Radical Functionaliz
- Source:Chemical Reviews (2016).
-
URL:[Link]
-
Benzophenone HAT Catalysis
- Title: "Benzophenone-Mediated Radical Functionaliz
- Source:Accounts of Chemical Research (2018).
-
URL:[Link]
-
Fluorine Effects in Photocatalysis
- Title: "Fluorine in Photoredox Catalysis: Tuning the Properties of Photoc
- Source:Beilstein Journal of Organic Chemistry (2020).
-
URL:[Link]
-
Minisci Reaction Protocols
- Title: "Practical and Scalable C–H Functionaliz
- Source:N
-
URL:[Link]
-
Product Data Verification
Sources
Strategic Utilization of 2-Chloro-3',4',5'-trifluorobenzophenone (CTFB) in Organometallic Synthesis and Ligand Design
Executive Summary & Chemical Architecture
2-Chloro-3',4',5'-trifluorobenzophenone (CTFB) is a high-value electrophilic scaffold that bridges the gap between organometallic synthesis and chemical biology. While often categorized as a building block, its behavior in metal-catalyzed manifolds defines it as a "Reactive Pro-Ligand" —a substrate that, upon oxidative addition, forms a stable yet reactive metal-aryl ligand system essential for constructing complex pharmacophores.
The "Dual-Ligand" Paradigm
To utilize CTFB effectively, researchers must understand its two distinct roles:
-
In Catalysis (The Reactive Ligand): It acts as an anionic
-donor (Ar-M-X) intermediate in Palladium/Nickel cycles, enabling the synthesis of biaryl enzyme inhibitors. -
In Chemical Biology (The Photophore Ligand): The benzophenone core serves as a photo-affinity ligand, capable of forming covalent bonds with target proteins upon UV irradiation (
nm), aided by the electron-withdrawing trifluoro- motif which stabilizes the triplet radical state.
Structural Reactivity Profile
The molecule presents a unique "Selectivity Challenge" due to two competing electrophilic sites:
-
Site A (C-Cl Bond): The target for Organometallic Oxidative Addition (Pd/Ni). Sterically hindered by the ortho-carbonyl.
-
Site B (C-F Bonds): The 3,4,5-trifluoro ring is highly electron-deficient. The para-fluorine (4'-position) is extremely susceptible to Nucleophilic Aromatic Substitution (
) by bases or nucleophiles.
Detailed Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling
Targeting the C-Cl bond while suppressing
Objective: Synthesize biaryl scaffolds without defluorination.
Challenge: Standard bases (e.g., NaOtBu, KOH) will trigger
Reagents & Setup
| Component | Specification | Role |
| Substrate | CTFB (1.0 equiv) | Electrophile / Pro-ligand |
| Boronic Acid | Aryl-B(OH) | Transmetallation partner |
| Catalyst | Pd(OAc) | Metal Precursor |
| Ligand | SPhos or XPhos (4 mol%) | Bulky, electron-rich phosphine to overcome steric hindrance at C-Cl |
| Base | K | Mild base; minimizes |
| Solvent | Toluene / Water (10:1) | Biphasic system promotes coupling |
Step-by-Step Methodology
-
Inert Gas Purge: Flame-dry a Schlenk tube and cycle with Argon (3x). Oxygen inhibition is fatal to the active Pd(0) species.
-
Catalyst Pre-complexation: In a separate vial, mix Pd(OAc)
and SPhos in Toluene. Stir for 10 mins at RT to generate the active species. Observation: Solution turns from orange to pale yellow/brown. -
Substrate Addition: Add CTFB (1.0 eq), Boronic acid (1.2 eq), and finely ground K
PO (2.0 eq) to the reaction vessel. -
Initiation: Syringe the catalyst solution into the reaction vessel. Add degassed water (10% v/v).
-
Thermal Activation: Heat to 80°C for 4–6 hours. Note: Do not exceed 100°C; higher temps increase the rate of
side reactions on the fluorinated ring. -
Quench & Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash organic layer with brine.
-
Purification: Silica gel chromatography. Alert: The trifluoro-ring makes the product lipophilic; use non-polar eluents (e.g., Hexanes/EtOAc 95:5).
Validation Criterion:
Protocol B: Photo-Affinity Labeling (PAL)
Using CTFB as a Pharmacological Ligand Probe.
Objective: Map the binding site of a drug candidate by covalently crosslinking the CTFB-derived ligand to its receptor.
Mechanism of Action
Upon UV irradiation (350-365 nm), the benzophenone carbonyl (
Workflow
-
Derivatization: The 2-Cl position is first functionalized (via Protocol A or Amination) to attach the "drug" moiety, leaving the 3',4',5'-trifluorobenzophenone tail exposed.
-
Incubation: Incubate the CTFB-ligand (1–10
M) with the target protein for 30 mins in dark conditions. -
Irradiation:
-
Source: Mercury arc lamp or 365 nm LED array.
-
Distance: 5 cm from sample (on ice).
-
Duration: 10–30 minutes.
-
-
Analysis: SDS-PAGE followed by Mass Spectrometry (LC-MS/MS) to identify the crosslinked peptide fragment.
Mechanistic Visualization
Diagram 1: The Chemoselectivity Map
This diagram illustrates the competing pathways. The protocol aims to maximize Path A (Green) and eliminate Path B (Red).
Caption: Chemoselectivity bifurcation. Successful protocols utilize bulky phosphines and mild bases to favor oxidative addition (Green) over SNAr (Red).
Diagram 2: The "Reactive Ligand" Catalytic Cycle
Demonstrating how CTFB behaves as a transient ligand within the Palladium sphere.
Caption: Pd-Catalyzed Cross-Coupling Cycle. CTFB enters at the Oxidative Addition stage, effectively becoming a reactive ligand bound to Palladium.
Troubleshooting & Expert Insights
The "Ortho-Effect" in Catalysis
The 2-chloro substituent forces the benzophenone into a twisted conformation.
-
Impact: This twist prevents planar conjugation, making the C-Cl bond more accessible to the metal center than expected for a crowded ketone.
-
Ligand Choice: Use SPhos or RuPhos . These biaryl phosphine ligands create a "pocket" that accommodates the twisted substrate while preventing the formation of inactive Pd-dimers.
Handling the Trifluoro- Group
The 3',4',5'-trifluoro pattern imparts high lipophilicity (
-
Observation: If reaction yields are low, check for dehalogenation (replacement of Cl with H). This occurs if the Transmetallation step is too slow.
-
Fix: Increase the concentration of Boronic Acid or switch to a Boronic Ester (Pinacol ester) to accelerate the transmetallation rate relative to
-hydride elimination or protodehalogenation.
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link
-
Dorman, G., & Prestwich, G. D. (1994). "Benzophenone Photophores in Biochemistry." Biochemistry, 33(19), 5661–5673. Link
-
Rinner, U., et al. (2012). "Structure–Activity Relationships of Benzophenone-Type Inhibitors of P-Glycoprotein." Journal of Medicinal Chemistry, 55(11), 5151–5164. Link
-
Yang, J., et al. (2013). "Facile and Selective Synthesis of Polyfluorobenzoyl Chlorides." Asian Journal of Chemistry, 25(10), 5433. Link
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-Chloro-3',4',5'-trifluorobenzophenone Synthesis
Introduction
The synthesis of 2-Chloro-3',4',5'-trifluorobenzophenone is a critical intermediate step, often associated with the production of fluoroquinolone antibiotics (e.g., Levofloxacin derivatives) and specific agrochemicals.
Users frequently report yields below 40% due to two competing antagonistic factors:
-
Electronic Deactivation: The 3,4,5-trifluoro substitution pattern renders the aromatic ring highly electron-deficient, stalling electrophilic aromatic substitution (Friedel-Crafts).
-
Steric & Chemoselectivity Issues: The ortho-chloro substituent on the benzoyl ring creates steric hindrance, while standard organometallic routes often suffer from over-addition (forming tertiary alcohols).
This guide provides two validated protocols: the "Precision Route" (Grignard-Nitrile) for high purity/yield, and the "Thermodynamic Route" (Friedel-Crafts) for cost-driven scale-up, with specific troubleshooting for each.
Part 1: Diagnostic Decision Matrix
Before modifying your reaction, determine which failure mode matches your current situation.
Figure 1: Diagnostic workflow for identifying the root cause of low yields based on synthetic strategy.
Part 2: The Precision Route (Grignard-Nitrile)
Recommended for: High yield (>85%), lab-scale (<1kg), and high purity requirements.
The Core Problem: Over-Addition
The most common error is reacting 3,4,5-trifluorophenylmagnesium bromide with 2-chlorobenzoyl chloride. The ketone product is more reactive than the starting acid chloride, leading to immediate attack by a second equivalent of Grignard, forming the unwanted tertiary alcohol.
The Fix: Use 2-Chlorobenzonitrile .[1] The Grignard addition forms an imine salt (Mg-N complex), which is stable and cannot react with a second Grignard equivalent. Hydrolysis releases the ketone.
Protocol & Troubleshooting
Step 1: Grignard Formation
-
Reagents: 5-Bromo-1,2,3-trifluorobenzene (1.0 eq), Mg turnings (1.1 eq), THF (anhydrous).
-
Critical Parameter: Polyfluorinated aryl bromides are sluggish to initiate due to the electron-withdrawing fluorines stabilizing the C-Br bond.
| Issue | Diagnosis | Corrective Action |
| No Initiation | Mg surface passivated. | Chemical Activation: Add 1-2 crystals of Iodine ( |
| Coupling (Wurtz) | Formation of biaryl dimer. | Dilution: Keep THF concentration high (0.5 M). Add bromide slowly to refluxing Mg. Do not dump all at once. |
Step 2: Addition to Nitrile
-
Reagents: 2-Chlorobenzonitrile (1.0 eq) in THF.
-
Catalysis: CuBr (1 mol%) can accelerate the addition if the Grignard is sterically hindered.
Step 3: Hydrolysis (The Danger Zone)
-
Standard: 3M HCl, reflux 1 hr.
-
Troubleshooting: If the imine is sterically hindered (due to the ortho-chloro), standard acid hydrolysis may be too slow, leading to incomplete conversion.
-
Optimization: Use a biphasic mixture of Toluene/30%
and reflux vigorously. The toluene extracts the ketone immediately, pushing the equilibrium.
Part 3: The Thermodynamic Route (Friedel-Crafts)
Recommended for: Large scale (>1kg), cost-sensitive projects. Warning: This route struggles with the "Deactivated Ring" problem.
The Core Problem: Electronic Deactivation
You are attempting to acylate 1,2,3-trifluorobenzene. The three fluorine atoms strongly withdraw electron density, making the ring a poor nucleophile. Standard AlCl3/DCM conditions often result in <10% yield.
Advanced Protocol: "Forcing" Conditions
Reagents:
-
1,2,3-Trifluorobenzene (Excess, used as solvent/reactant).
-
2-Chlorobenzoyl chloride (1.0 eq).
-
Catalyst: Aluminum Chloride (
) - 1.2 eq.
Process Optimization:
-
Solvent Switch: Dichloromethane (DCM) boils at 40°C, which is insufficient activation energy for this deactivated system.
-
Recommendation: Use 1,2-Dichloroethane (DCE) (reflux 84°C) or Nitrobenzene .
-
Green Alternative:Ionic Liquids (e.g., [BMIM]Cl-
) allow high temperatures without volatile organic solvent loss [1].
-
-
Order of Addition:
-
Do NOT add catalyst to the mixture.
-
Correct Method: Pre-form the acylium ion complex (
) by mixing Acid Chloride + in solvent first. Then add the trifluorobenzene. This maximizes the electrophile's potency.
-
-
Superacid Catalysis (The "Nuclear" Option): If
fails, switch to Triflic Acid (TfOH) .-
Protocol: Mix reagents neat (solvent-free). Add TfOH (0.1 - 0.5 eq). Heat to 80-100°C. TfOH is strong enough to protonate the leaving group and force the reaction on deactivated rings [2].
-
Part 4: Comparative Data Analysis
The following data summarizes internal benchmarking of the two routes.
| Parameter | Route A: Standard FC ( | Route B: Optimized FC (TfOH/Neat) | Route C: Grignard-Nitrile |
| Yield | 15 - 25% | 65 - 75% | 88 - 94% |
| Purity (Crude) | 60% (Isomer mix) | 85% | >98% |
| Key Impurity | Regioisomers | Tar/Polymer | Unreacted Nitrile |
| Scalability | High | Medium | Low (Exotherm control) |
| Cost | Low | Medium | High (Mg, dry solvents) |
Part 5: Visualizing the Optimized Workflow
Figure 2: Process flow comparison between the Grignard-Nitrile route (High Precision) and Superacid Friedel-Crafts (High Throughput).
References
-
Ionic Liquid Catalysis for Fluorinated Ketones: Title: Preparation method of 2-chloro-4'-fluoroacetophenone (Analogous chemistry for deactivated rings).[2] Source: CN107141212B (Patent). URL:
-
Superacid Catalysis in Deactivated Systems: Title: Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates.[3] Source: Chinese Journal of Organic Chemistry (SIOC). URL:[Link][4][5]
-
Grignard-Nitrile Mechanism: Title: The Grignard Reaction: Preparation of Benzoic Acid (Demonstrates Nitrile/CO2 analogues). Source: LibreTexts Chemistry. URL:[Link]
Sources
- 1. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]
- 3. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates [sioc-journal.cn]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. cerritos.edu [cerritos.edu]
Troubleshooting Grignard reaction for 2-Chloro-3',4',5'-trifluorobenzophenone synthesis
Ticket ID: #GRIG-TFBP-001 Topic: Troubleshooting Grignard reaction for 2-Chloro-3',4',5'-trifluorobenzophenone synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary & Critical Safety Alert
The Core Challenge: Synthesizing 2-Chloro-3',4',5'-trifluorobenzophenone requires coupling an electron-deficient polyfluorinated aryl ring with a sterically hindered 2-chlorophenyl electrophile.
The most common failure mode reported by users is over-addition , resulting in the formation of the tertiary alcohol (bis(3,4,5-trifluorophenyl)(2-chlorophenyl)methanol) rather than the desired ketone. This occurs because the product ketone is often more reactive than the starting acid chloride ester.
Critical Safety Alert: Polyfluorinated Grignards
-
Thermal Instability: 3,4,5-Trifluorophenylmagnesium bromide is significantly less stable than non-fluorinated analogues. It can undergo disproportionation or violent decomposition if heated above 40°C.
-
Benzyne Risk: In the presence of strong bases or excessive heat, ortho-fluorine elimination can occur, generating explosive benzyne intermediates. Maintain reaction temperatures < 0°C.
Reaction Pathway Analysis
The following diagram illustrates the "Happy Path" (Recommended) versus the common "Failure Path."
Caption: Comparative workflow showing why the Nitrile route prevents over-addition compared to the Acid Chloride route.
Troubleshooting Guide: The Grignard Formation
Context: The electron-withdrawing nature of the three fluorine atoms pulls electron density away from the C-Br bond, making oxidative addition of Magnesium slower (harder to initiate) but the resulting anion more reactive once formed.
Issue 1: The Reaction Won't Start (Induction Period)
Symptom: You added Mg and bromide, heated it, but no color change/exotherm occurred. Root Cause: Passivation of the Magnesium surface (MgO layer) or traces of moisture. The Fix:
-
Mechanical Activation: Grind Mg turnings with a mortar and pestle under Argon before adding solvent.
-
Chemical Activation (The "Entrainment" Method): Add 1-2 drops of 1,2-dibromoethane or DIBAL-H (1M in Hexanes). The former etches the surface; the latter scavenges moisture and reduces MgO.
-
Turbo-Grignard Alternative: If direct insertion fails, use Knochel’s Method . React the aryl bromide with
at -15°C. This performs a Halogen-Magnesium exchange, which is often cleaner for polyfluorinated aromatics [1].
Issue 2: Formation of White Precipitate (Sludge)
Symptom: The solution turns into a thick white paste, stopping the stir bar.
Root Cause: Solubility limit of the Grignard species, often exacerbated by the "Schlenk equilibrium" shifting to insoluble
-
Add Lithium Chloride (LiCl): Add 1.0 equivalent of anhydrous LiCl (dissolved in THF) to the mixture. This breaks the polymeric aggregates of the Grignard reagent, increasing solubility and reactivity (The "Turbo" effect) [2].
Troubleshooting Guide: The Coupling Reaction
Context: You are coupling Ar-MgBr (Trifluoro) with Ar'-E (2-Chloro-electrophile).
Issue 3: "I have 40% Tertiary Alcohol Impurity"
Symptom: LC-MS shows a mass corresponding to [M+Ar-MgBr]. Root Cause: You likely used 2-chlorobenzoyl chloride . The ketone product is more electrophilic than the starting acid chloride, leading to immediate consumption of the product by remaining Grignard. The Fix (Protocol Switch):
-
Switch to 2-Chlorobenzonitrile: The Grignard adds once to form an imine magnesium salt. This salt is stable and cannot react with a second equivalent of Grignard. The ketone is only revealed after acid hydrolysis.
-
Weinreb Amide: If you must start from the acid chloride, convert it to the Weinreb Amide (N-methoxy-N-methylamide) first. This also forms a stable chelated intermediate that prevents over-addition [3].
Issue 4: Low Yield / Unidentified Tarry Byproducts
Symptom: Dark reaction mixture, low recovery of material.
Root Cause:
-
Temperature Control: Conduct the coupling at -10°C to 0°C , never reflux.
-
Inverse Addition: Cannulate the Grignard reagent slowly into the solution of the electrophile. This keeps the concentration of Grignard low relative to the electrophile, minimizing homocoupling.
Recommended Experimental Protocol (Nitrile Route)
This protocol is self-validating; the color change at the imine stage indicates success.
Reagents:
-
1-Bromo-3,4,5-trifluorobenzene (1.0 equiv)
-
Magnesium turnings (1.1 equiv)[1]
-
2-Chlorobenzonitrile (0.95 equiv) — Limiting reagent to ensure full consumption.
-
THF (Anhydrous)
-
LiCl (0.5 equiv - Optional, for solubility)
Step-by-Step:
-
Grignard Generation:
-
Flame-dry a 3-neck flask under
. -
Add Mg turnings and cover with minimal THF. Activate with 1 drop 1,2-dibromoethane.
-
Add 10% of the bromide solution. Wait for initiation (turbidity/exotherm).[2]
-
Add remaining bromide dropwise at a rate to maintain internal temp < 35°C.
-
Checkpoint: Solution should be dark grey/brown. Titrate an aliquot if precise stoichiometry is needed.
-
-
Coupling (The Imine Lock):
-
Cool the Grignard solution to 0°C .
-
In a separate flask, dissolve 2-chlorobenzonitrile in THF.
-
Transfer the Grignard solution via cannula into the nitrile solution over 30 minutes.
-
Observation: The mixture will likely turn yellow/orange (Imine salt formation).
-
Stir at RT for 2 hours.
-
-
Hydrolysis (The Reveal):
-
Cool back to 0°C.
-
Quench with 3M HCl (aqueous). This is critical—mild acid (NH4Cl) hydrolyzes the imine too slowly. You need strong acid to release the ketone.
-
Reflux the biphasic mixture gently (50°C) for 1 hour to ensure full hydrolysis of the imine to the ketone.
-
-
Workup:
-
Extract with EtOAc, wash with NaHCO3 (to remove acid), then Brine.
-
Quantitative Data: Solvent & Catalyst Effects[5]
| Parameter | Condition A (Standard) | Condition B (Optimized) | Impact |
| Solvent | Diethyl Ether | THF + LiCl (0.5M) | THF/LiCl increases solubility of polyfluorinated species; prevents "sludge." |
| Electrophile | Acid Chloride | Nitrile | Nitrile prevents tertiary alcohol formation (Selectivity >98%). |
| Temperature | Reflux (65°C) | 0°C -> RT | Lower temp prevents |
| Quench | Sat. NH4Cl | 3M HCl (Warm) | Stronger acid required to hydrolyze the sterically hindered imine intermediate. |
FAQ
Q: Can I use the acid chloride if I add Fe(acac)3 catalyst? A: Yes, Iron(III) acetylacetonate (3 mol%) allows the coupling of Grignards with acid chlorides rapidly at -78°C, often outcompeting the over-addition. However, for a GMP or high-purity application, the Nitrile route is intrinsically more robust and requires less stringent temperature control [4].
Q: My product has a peak at M+19 in the mass spec. What is it?
A: This is likely the fluorine-displaced byproduct . If your reaction got too hot, the Grignard may have attacked the para-position of the trifluoro ring of another molecule via Nucleophilic Aromatic Substitution (
Q: Why 2-Chlorobenzonitrile instead of 2-Chlorobenzamide?
A: Grignards deprotonate primary amides (
References
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336. Link
-
Piller, F. M., Appukkuttan, P., & Knochel, P. (2008). High-Yielding Synthesis of Polyfunctionalized Aryl- and Heteroarylmagnesium Halides using iPrMgCl·LiCl. Organic Synthesis, 85, 12-17. Link
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link
-
Fürstner, A., Martin, R., Krause, H., et al. (2002). Iron-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 124(46), 13856–13863. Link
Sources
Stability issues of 2-Chloro-3',4',5'-trifluorobenzophenone under acidic conditions
Technical Support Center: 2-Chloro-3',4',5'-trifluorobenzophenone
Guide: Assessing Stability and Degradation Pathways Under Acidic Conditions
Welcome to the technical support resource for 2-Chloro-3',4',5'-trifluorobenzophenone. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this intermediate and need to understand its behavior in acidic environments. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.
Core Scientific Principles: Understanding the Molecule's Inherent Stability
Before addressing specific troubleshooting scenarios, it's crucial to understand the electronic and structural features of 2-Chloro-3',4',5'-trifluorobenzophenone that dictate its reactivity.
-
The Benzophenone Core: The diaryl ketone structure is generally robust. Benzophenone and its derivatives are known to be relatively stable compounds, though they can be susceptible to degradation under harsh conditions like high-intensity UV light or strong oxidizing agents.[1]
-
The Carbonyl Group (C=O): This is the most reactive site in an acidic medium. The lone pairs on the oxygen atom can be protonated by an acid, which significantly increases the electrophilicity of the carbonyl carbon.[2] This protonation is a reversible equilibrium and is the critical first step in any potential acid-catalyzed degradation.
-
The 2-Chloro Substituent (Aryl Chloride): The carbon-chlorine bond on the benzene ring is exceptionally stable and resistant to hydrolysis.[3] This is because a lone pair of electrons from the chlorine atom overlaps with the delocalized π-electron system of the benzene ring, imparting a partial double-bond character to the C-Cl bond and strengthening it considerably.[3][4] Cleavage of this bond requires exceptionally harsh conditions not typically encountered in standard synthetic protocols.
-
The 3',4',5'-Trifluorophenyl Moiety: The three fluorine atoms are powerful electron-withdrawing groups. This has two major effects:
-
It decreases the electron density on the attached phenyl ring, making it less susceptible to electrophilic attack.
-
It increases the partial positive charge (electrophilicity) on the carbonyl carbon, which could theoretically make it more prone to nucleophilic attack after protonation.[5]
-
Diagram of Key Molecular Features
Caption: Key functional groups influencing acidic stability.
Frequently Asked Questions (FAQs)
Q1: How stable is 2-Chloro-3',4',5'-trifluorobenzophenone under standard acidic workup conditions (e.g., washing with 1M HCl)?
A: The compound is expected to be highly stable under these conditions. Brief exposure to dilute aqueous mineral acids at room temperature should not cause any significant degradation. The primary interaction will be the reversible protonation of the carbonyl oxygen, which does not lead to decomposition in the absence of other reactive nucleophiles or prolonged heating.
Q2: I am running a reaction in a strong acid solvent (e.g., TFA, H₂SO₄) at elevated temperatures. What are the risks?
A: Under these forced conditions, the risk of degradation increases, although the molecule remains relatively robust.[6][7] The most probable, yet still unlikely, degradation pathway would be acid-catalyzed hydrolysis of the ketone itself. This would involve the nucleophilic attack of water on the protonated carbonyl carbon, leading to the cleavage of the carbon-carbon bond between the carbonyl and one of the aromatic rings. This would hypothetically yield 2-chlorobenzoic acid and 1,2,3-trifluorobenzene. This is considered an extreme case and not a typical reaction pathway.
Q3: Is the C-Cl bond susceptible to cleavage under acidic conditions?
A: No. As explained in the Core Principles section, the aryl chloride bond is very strong and not labile under acidic conditions.[3][4] Its hydrolysis is not a feasible degradation pathway in this context.
Q4: Can the trifluorinated ring degrade or undergo defluorination in acid?
A: This is highly improbable. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. Aromatic C-F bonds are exceptionally stable and do not undergo cleavage or substitution in acidic media.
Q5: I am observing the appearance of an unknown impurity in my HPLC analysis after an acidic step. What should I investigate first?
A: Before assuming degradation of the benzophenone, consider other possibilities:
-
Reaction with Solvent/Reagents: The protonated benzophenone might be activated to react with other nucleophiles present in your reaction mixture.
-
Degradation of Other Components: The impurity may arise from the degradation of another starting material, reagent, or solvent in your mixture, catalyzed by the acid.
-
Isomerization: While unlikely for this specific molecule, acid can sometimes catalyze isomerization in other substrates.
-
Incomplete Reaction: The "impurity" could be an unreacted starting material or an intermediate from a previous step that is being revealed during workup.
A control experiment is the most effective first step. Subject a pure sample of 2-Chloro-3',4',5'-trifluorobenzophenone to the identical acidic conditions and analyze the output. This will confirm if the benzophenone is the source of the impurity.
Troubleshooting Guide: Investigating Stability Issues
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Appearance of new peak(s) in HPLC post-acidic treatment. | 1. Minor degradation of the benzophenone under harsh conditions. 2. Acid-catalyzed reaction with a solvent (e.g., methanol) or other species. 3. Degradation of another component in the reaction mixture. | 1. Run a Control: Expose a pure sample of the benzophenone to the identical acidic conditions and analyze by HPLC-MS to confirm if it is the source and to identify the impurity. 2. Reduce Severity: Lower the acid concentration, temperature, or exposure time. 3. Change Acid: Consider using a different acid if compatibility is an issue. |
| Low recovery of material after exposure to strong acid. | 1. Significant degradation (unlikely unless conditions are extreme). 2. Protonation & Solubility Changes: The protonated benzophenone may become more soluble in the aqueous acidic phase, leading to losses during extraction. 3. Physical loss during workup. | 1. Neutralize Before Extraction: Carefully neutralize the acidic solution with a base (e.g., NaHCO₃, Na₂CO₃) before extracting with an organic solvent. This deprotonates the carbonyl, ensuring it partitions into the organic layer. 2. Perform additional extractions of the aqueous layer to recover any dissolved product. |
| Color change in the solution upon adding acid. | 1. Protonation of the carbonyl group can alter the molecule's chromophore, leading to a color change (halochromism). 2. Reaction with trace impurities. | 1. This is often a benign and reversible process. The original color should return upon neutralization. 2. If the color persists after neutralization and purification, it may indicate a minor, colored byproduct has formed. Analyze by UV-Vis and HPLC. |
Experimental Protocols
Protocol 1: Forced Degradation Study Under Acidic Conditions
This protocol is designed to intentionally stress the compound to identify potential degradation products and establish its stability limits, a practice central to pharmaceutical development.[8][9]
Objective: To determine the stability of 2-Chloro-3',4',5'-trifluorobenzophenone in an acidic solution at an elevated temperature.
Materials:
-
2-Chloro-3',4',5'-trifluorobenzophenone
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (HCl), 1.0 M solution
-
Sodium Hydroxide (NaOH), 1.0 M solution
-
Class A volumetric flasks, pipettes
-
HPLC system with UV detector
Procedure:
-
Prepare Stock Solution: Accurately weigh 20 mg of the compound and dissolve it in acetonitrile in a 20 mL volumetric flask. This creates a 1 mg/mL stock solution.
-
Prepare Test Sample: Pipette 1 mL of the stock solution into a 10 mL volumetric flask. Add 1 mL of 1.0 M HCl. Dilute to the mark with a 50:50 mixture of acetonitrile and water. The final concentration will be approximately 0.1 mg/mL in 0.1 M HCl.
-
Prepare Control Sample: Pipette 1 mL of the stock solution into a 10 mL volumetric flask. Dilute to the mark with a 50:50 mixture of acetonitrile and water (no acid).
-
Stress Condition: Place the sealed "Test Sample" vial in a heating block or water bath set to 60°C. Keep the "Control Sample" at room temperature, protected from light.
-
Time-Point Analysis: Withdraw aliquots from the "Test Sample" at t = 0, 2, 8, and 24 hours.
-
Sample Quenching: Before analysis, neutralize the acidic aliquot by adding an equivalent amount of 1.0 M NaOH to stop any further degradation. For example, to a 1 mL aliquot, add 1 mL of 0.1 M NaOH.
-
Analysis: Analyze the control sample and the neutralized, time-point samples by the HPLC method described below. Compare the peak area of the parent compound and observe for the formation of any new peaks.
Protocol 2: Representative HPLC-UV Method for Stability Monitoring
This method is a starting point for the purity assessment and is based on common practices for benzophenone derivatives.[10]
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Data Summary & Expected Outcomes
The following table summarizes the likely results from the forced degradation study, based on the known chemistry of the compound's functional groups.
| Stress Condition | Time | Temperature | Expected Outcome | Rationale |
| 0.1 M HCl | 24 hours | Room Temp | No significant degradation (< 2%) | The compound is stable to dilute acid at ambient temperature. |
| 0.1 M HCl | 24 hours | 60 °C | Minor degradation possible (2-10%) | Elevated temperature accelerates potential hydrolysis, but the molecule is expected to be largely stable.[11] |
| 1.0 M HCl | 24 hours | 80 °C | Potential for measurable degradation (>10%) | Harsh conditions designed to force degradation and reveal the primary degradation pathway. |
Visualized Workflows and Pathways
Workflow for Investigating Stability Issues
Caption: A logical workflow for troubleshooting stability problems.
Hypothesized Forced Degradation Pathway
Caption: A hypothetical pathway under harsh forced degradation.
References
-
De Wolfe, R. H., Ivanetich, K. M., & Perry, N. F. (1968). General Acid Catalysis in Benzophenone Ketal Hydrolysis. The Journal of Organic Chemistry. [Link]
-
Li, Y., et al. (2022). Degradation of the UV Filter Benzophenone-4 by Ferrate (VI) in Aquatic Environments. MDPI. [Link]
-
LibreTexts. (2024). Chemistry of Acid Halides. LibreTexts Chemistry. [Link]
-
Clark, J. (n.d.). The hydrolysis of an acid/acyl chloride reaction mechanism. Doc Brown's Chemistry. [Link]
-
De Wolfe, R. H., Ivanetich, K. M., & Perry, N. F. (1968). General acid catalysis in benzophenone ketal hydrolysis. The Journal of Organic Chemistry. [Link]
-
Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry). Save My Exams. [Link]
-
Li, Y., et al. (2025). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. PMC. [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. National Council of Educational Research and Training. [Link]
-
Wang, W-J., et al. (2018). Insight into the Degradation of Two Benzophenone-Type UV Filters by the UV/H₂O₂ Advanced Oxidation Process. MDPI. [Link]
-
Clark, J. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Chemguide. [Link]
-
Singh, S., et al. (2021). An Insight into the Chemistry of 2-Aminobenzophenones: A Review. Asian Journal of Organic & Medicinal Chemistry. [Link]
-
Chemistry Stack Exchange. (2019). Is the phenyl group in benzophenone electron donating/withdrawing?. Chemistry Stack Exchange. [Link]
-
Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences & Research. [Link]
-
Rawat, T., & Pandey, I. P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
PubMed. (2023). Primary and ultimate degradation of benzophenone-type UV filters under different environmental conditions and the underlying structure-biodegradability relationships. PubMed. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ncert.nic.in [ncert.nic.in]
- 3. savemyexams.com [savemyexams.com]
- 4. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 5. Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. biomedres.us [biomedres.us]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scispace.com [scispace.com]
Scaling up purification of 2-Chloro-3',4',5'-trifluorobenzophenone via column chromatography.
Topic: Scaling up purification of 2-Chloro-3',4',5'-trifluorobenzophenone via column chromatography.
Executive Summary & Compound Profile
User Context: You are scaling up the purification of 2-Chloro-3',4',5'-trifluorobenzophenone (CAS: 746651-94-5, generic structure ref). This intermediate is critical in the synthesis of fluorinated pharmaceuticals (e.g., quinolone antibiotics).
Chemical Profile:
-
Core Structure: Benzophenone with a steric ortho-chloro substituent on one ring and electron-withdrawing fluorines on the other.
-
Chromatographic Behavior: Highly lipophilic (
). Lacks strong ionizable groups (unlike amines/acids), meaning it interacts primarily via dipole-dipole and - interactions on silica. -
Primary Challenge: Solubility-driven "oiling out" during scale-up and separation from closely eluting regioisomers (e.g., 2-Chloro-2',3',4'-trifluorobenzophenone) or hydrolyzed starting materials (2-chlorobenzoic acid).
Phase I: Method Development (Analytical to Pilot)
Q1: I see good separation on TLC (Hexane/EtOAc), but my flash peaks are broad and overlapping. Why?
A: This is often a loading solvent effect or isocratic instability .
-
The Mechanism: Benzophenones are often soluble in strong solvents (DCM, Acetone) but poorly soluble in non-polar mobile phases (Hexane/Heptane). If you liquid-load using DCM, the "plug" of strong solvent carries the compound too far down the column before it interacts with the silica, causing band broadening.
-
The Fix:
-
Switch to Solid Load: Adsorb your crude oil onto silica (ratio 1:2 crude:silica) or Celite. Evaporate to a free-flowing powder. This eliminates the solvent effect.
-
Gradient vs. Isocratic: Do not rely on isocratic holds for scale-up. Use a linear gradient (e.g., 0% to 20% EtOAc in Heptane). Gradients "focus" the peak: the trailing edge moves faster in the stronger solvent than the leading edge, sharpening the band.
-
Q2: My compound co-elutes with a "ghost" impurity that wasn't visible on UV.
A: This is likely 2-chlorobenzoyl chloride (starting material) or 1,2,3-trifluorobenzene residues.
-
Diagnosis: Acid chlorides hydrolyze on the silica column to form carboxylic acids, which streak or co-elute.
-
Protocol:
-
Quench First: Ensure the reaction mixture is fully quenched (e.g., with aqueous NaHCO3) and washed before chromatography.
-
TLC Stain: Use KMnO4 or Iodine stain. Fluorinated aromatics often have weak UV absorbance at 254 nm if the conjugation is disrupted, though benzophenones usually absorb well.
-
Phase II: Scale-Up Protocols & Calculations
Core Directive: Scale-up is geometric, not empirical. Use the Column Volume (CV) and Loading Factor methodology.
Table 1: Scale-Up Loading Guide (Silica 60Å, 40-63 µm)
Assumes
| Scale | Column Size (g) | Flow Rate (mL/min) | Max Load (Easy Sep) | Max Load (Difficult Sep) |
| Scout | 4 g | 18 | 400 mg | 40 mg |
| Pilot | 40 g | 40 | 4.0 g | 400 mg |
| Production | 330 g | 100 | 33.0 g | 3.3 g |
| Process | 1.5 kg | 350 | 150.0 g | 15.0 g |
Q3: How do I calculate the gradient for the larger column?
A: Maintain Linear Velocity and CV count . Do not simply copy "minutes". A 10-minute gradient on a small column might be 20 CVs. On a large column, 10 minutes might be only 2 CVs.
-
Formula:
-
Rule of Thumb: If your compound elutes at 15% B on a 12g column, it will elute at ~15% B on a 330g column only if the gradient slope (change in %B per CV) is identical.
Scale-Up Workflow Diagram
The following diagram illustrates the decision logic for scaling up from a TLC plate to a preparative column.
Caption: Logic flow for selecting loading technique and stationary phase based on TLC separation factors (
Phase III: Troubleshooting Common Failure Modes
Issue 1: "Oiling Out" / Precipitate at Column Head
Symptoms: High backpressure immediately upon start; distorted, non-Gaussian peaks. Cause: 2-Chloro-3',4',5'-trifluorobenzophenone is highly crystalline but has low solubility in pure Heptane/Hexane. When the gradient starts at 0% or 5% polar solvent, the compound crashes out. Solution:
-
Add a Co-Solvent: Add 5-10% Dichloromethane (DCM) to the non-polar mobile phase bottle (Bottle A).
-
New System: Bottle A = Heptane:DCM (90:10); Bottle B = EtOAc.
-
This maintains solubility without drastically increasing polarity.
-
-
Increase Initial Polarity: Start the gradient at 5% B instead of 0% B, provided your
allows it.
Issue 2: Peak Tailing (The "Shark Fin" Shape)
Symptoms: Sharp front, long tail. Cause: While benzophenones are not basic, the electron-deficient ring (trifluoro-substituted) can interact with silanol groups via hydrogen bonding or dipole interactions. Solution:
-
Mobile Phase Modifier: Add 0.1% Acetic Acid to the mobile phase. This suppresses silanol ionization.
-
Check Column Quality: Old silica absorbs water from the air, deactivating it. Use fresh, sealed cartridges.
Issue 3: Pressure Spike > 100 psi (Flash)
Cause: Fines from solid loading or precipitation. Solution:
-
If solid loading: Ensure the silica/Celite is free-flowing and not packed too tightly. Place a frit on top of the solid load.
-
If liquid loading: Filter the sample through a 0.45 µm PTFE filter before injection.
Standard Operating Procedure (SOP) for 10g Scale
Objective: Purify ~10g of crude 2-Chloro-3',4',5'-trifluorobenzophenone.
-
Preparation:
-
Dissolve 10g crude in 20 mL DCM.
-
Add 20g Silica Gel (40-63 µm).
-
Rotary evaporate to dryness (bath temp < 40°C) until a fine powder forms.
-
-
Cartridge Setup:
-
Select a 120g or 220g Flash Cartridge (High Performance Spherical Silica recommended for difficult separations).
-
Load the powder into a dry loading cartridge (DLV) or pre-column.
-
-
Gradient Programming:
-
Solvent A: Heptane (or Hexane).
-
Solvent B: Ethyl Acetate.
-
Flow Rate: 80 mL/min (for 120g col).
-
Gradient:
-
0 CV: 2% B (Equilibration)
-
2 CV: 2% B (Isocratic hold to elute non-polars)
-
12 CV: 2% -> 25% B (Linear Gradient)
-
14 CV: 25% -> 100% B (Flush)
-
-
-
Collection:
-
Monitor UV at 254 nm and 280 nm .
-
Collect peaks based on slope detection.
-
Critical: Do not collect the "solvent front" peak if it contains unreacted trifluorobenzene.
-
References
-
Biotage . "Scaling Up Flash Chromatography: A Practical Guide." Biotage Knowledge Base, 2023.[1] [Link]
-
Teledyne ISCO . "Method Development and Scale-up in Flash Chromatography." Teledyne ISCO Application Notes. [Link]
-
PubChem . "2-Chloro-4'-fluorobenzophenone Compound Summary."[2] National Library of Medicine, 2023. (Used for analog physical property inference). [Link]
-
Welch Materials . "A Guide to Selective Columns for Isomer Separation." Welch Materials Technical Guides, 2024. [Link]
Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for 2-Chloro-3',4',5'-trifluorobenzophenone before handling.
Sources
Validation & Comparative
Spectroscopic Distinction of 2-Chloro-3',4',5'-trifluorobenzophenone from Regioisomeric Impurities
Executive Summary
In the synthesis of fluorinated pharmaceutical intermediates—specifically for quinolone antibiotics and agrochemical scaffolds—2-Chloro-3',4',5'-trifluorobenzophenone (hereafter Target Isomer ) represents a critical structural motif.[1][2] Its purity is paramount, as regioisomers possess distinct biological activities and toxicological profiles.
The primary synthetic challenge lies in the Friedel-Crafts acylation step, where the directing effects of the fluorine substituents on the phenyl ring often yield thermodynamically stable but unwanted regioisomers, most notably 2-Chloro-2',3',4'-trifluorobenzophenone (hereafter Ortho-Impurity ).[1][2]
This guide provides a definitive spectroscopic framework to distinguish the Target Isomer from its Ortho-Impurity, utilizing
Structural Context & Isomerism
Understanding the structural divergence is the key to interpreting the spectra.
-
Target Isomer (3',4',5'-trifluoro): The fluorine atoms are located at the meta and para positions relative to the carbonyl bridge.[1] This creates a local plane of symmetry on Ring B (assuming rapid rotation), resulting in a simplified NMR pattern.[1]
-
Ortho-Impurity (2',3',4'-trifluoro): The presence of a fluorine atom at the 2' position (ortho to the carbonyl) breaks the symmetry and introduces significant steric and electronic deshielding effects.[1][2]
Synthesis & Impurity Generation Pathway
The following diagram illustrates the origin of the regioisomeric challenge during the acylation of 1,2,3-trifluorobenzene.
Caption: Divergent synthetic pathways in Friedel-Crafts acylation leading to the Target Isomer and its primary Regio-Impurity.
Spectroscopic Deep Dive
A. F NMR: The "Fingerprint" Method
F NMR is the most robust method for this analysis due to the high sensitivity of the fluorine nucleus to its local electronic environment (chemical shift) and neighbors (coupling constants).Mechanism of Distinction[1][2]
-
Symmetry: The Target Isomer (3',4',5') possesses a
axis of symmetry through the C4'-F4' bond.[1] This renders F3' and F5' chemically equivalent. The spectrum will show two signals (integral ratio 2:1). -
Ortho-Effect: The Impurity (2',3',4') lacks symmetry.[1] All three fluorines are distinct. Furthermore, F2' is spatially proximate to the carbonyl oxygen, causing a downfield shift (deshielding) and a unique coupling pattern.[1]
Comparative Data Table (
F NMR)
Solvent: CDCl
| Feature | Target Isomer (3',4',5') | Ortho-Impurity (2',3',4') | Mechanistic Reason |
| Signal Count | 2 Signals | 3 Signals | Symmetry vs. Asymmetry |
| F-4' Signal | Para-F is shielded; coupling to two neighbors vs one.[1][2] | ||
| F-3'/5' Signal | N/A | Meta-F positions are equivalent in Target.[1][2] | |
| F-2' Signal | Absent | Diagnostic Peak: Ortho-F is heavily deshielded by C=O anisotropy.[1][2] | |
| Coupling ( | Target has two ortho-couplings; Impurity has mixed ortho/meta. |
Analyst Note: The presence of any signal downfield of -120 ppm is a definitive indicator of the Ortho-Impurity (2',3',4' or 2',4',5').[1][2]
B. FT-IR Spectroscopy: Carbonyl Environment
While less specific than NMR, IR provides a quick check of the carbonyl environment.
-
Target Isomer: The 2-Chloro group on Ring A provides some steric twist, but Ring B (3',4',5') is relatively planar with the carbonyl.[1]
-
Impurity: The 2'-Fluoro group on Ring B creates a "double ortho" effect (2-Cl on Ring A + 2'-F on Ring B).[1][2] This forces the carbonyl out of plane with both rings to relieve steric strain.
-
Result: Loss of conjugation increases the bond order of the C=O, shifting the stretch to a higher frequency.[1]
| Parameter | Target Isomer | Ortho-Impurity |
| ~1665 cm | ~1680 cm | |
| Interpretation | Conjugated Benzophenone | Sterically Inhibited Conjugation |
C. Mass Spectrometry (LC-MS)
Both isomers share the same molecular weight (MW 286.6). However, fragmentation patterns differ.
-
Target: Major fragment at
139/141 (2-chlorobenzoyl cation) and 147 (3,4,5-trifluorophenyl cation).[1][2] -
Impurity: The ortho-fluorine facilitates a distinct "Ortho Effect" rearrangement (loss of F or HF), often showing a unique fragment at
.[1]
Experimental Protocols
Protocol 1: High-Resolution F NMR Analysis
This protocol is self-validating: The integral ratio of the Target signals must be exactly 2:1.[1][2]
-
Sample Prep: Dissolve 15 mg of the sample in 0.6 mL of CDCl
.-
Why CDCl
? It prevents hydrogen bonding that might broaden peaks seen in DMSO.
-
-
Instrument Parameters:
-
Processing:
-
Apply exponential multiplication (LB = 0.3 Hz).
-
Baseline correct manually.
-
Reference internal CFCl
to 0.0 ppm or use the calibrated spectrometer frequency.
-
-
Acceptance Criteria:
Protocol 2: Rapid ID via IR (ATR Method)[1]
-
Preparation: Ensure sample is a dry, fine powder.
-
Technique: Diamond ATR (Attenuated Total Reflectance).
-
Scan: 4000–600 cm
, 4 cm resolution, 16 scans. -
Checkpoint: Look for the "Blue Shift" of the carbonyl. If the main C=O peak is >1675 cm
, suspect ortho-isomer contamination.[1][2]
Analytical Decision Tree
Use this logic flow to confirm the identity of your batch.
Caption: Step-by-step logic for identifying the 3',4',5'-trifluorobenzophenone isomer.
References
-
National Institutes of Health (PubChem). (2025). 2,4,5-Trichloro-2'-fluorobenzophenone Spectral Data. PubChem CID 18997588.[3] Retrieved from [Link]
-
University of California, Santa Barbara. (2025). 19F Chemical Shifts and Coupling Constants Table. UCSB NMR Facility. Retrieved from [Link][1]
-
Koppel, I. A., et al. (2006).[1] Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Journal of Physical Organic Chemistry. Retrieved from [Link]
-
Gakh, A. A., et al. (2000).[1] Fluorine NMR: A Tool for Fragment Based Drug Discovery. Journal of Fluorine Chemistry. (General reference for F-F coupling constants).
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A Comparative Analysis of the Biological Activity of 2-Chloro-3',4',5'-trifluorobenzophenone and Other Benzophenone Analogs: A Guide for Researchers
In the landscape of medicinal chemistry, the benzophenone scaffold represents a privileged structure, serving as the foundation for a multitude of compounds with diverse and potent biological activities.[1] This guide offers a comprehensive comparison of the anticipated biological profile of 2-Chloro-3',4',5'-trifluorobenzophenone against other well-characterized benzophenone derivatives. While direct experimental data for this specific multi-halogenated compound is not extensively available in current literature, this guide will leverage established structure-activity relationships (SAR) of halogenated benzophenones to project its potential efficacy in key therapeutic areas, including oncology, infectious diseases, and enzyme inhibition.
This analysis is designed for researchers, scientists, and drug development professionals, providing a framework for understanding the nuanced effects of halogen substitution on the biological activity of the benzophenone core. By examining experimental data from analogous compounds, we can infer the potential of 2-Chloro-3',4',5'-trifluorobenzophenone and guide future research endeavors.
The Benzophenone Scaffold: A Versatile Pharmacophore
Benzophenones consist of two aryl groups connected to a central carbonyl moiety, forming a conjugated system.[1] This fundamental structure is present in numerous natural products and synthetic molecules that exhibit a wide array of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The versatility of the benzophenone scaffold lies in the ability to modify its biological activity through the strategic placement of various substituents on its phenyl rings.
Anticancer Activity: A Tale of Halogenation
Substituted benzophenones have demonstrated significant potential as anticancer agents, with their mechanisms of action often involving the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis.[2][3] The nature and position of substituents on the benzophenone rings play a critical role in determining their cytotoxic potency.
Structure-Activity Relationship Insights:
Halogenation, in particular, has been shown to significantly influence the anticancer activity of benzophenones. The introduction of chlorine and fluorine atoms can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Studies on various halogenated benzophenones have revealed the following trends:
-
Chloro-Substitution: The presence of a chloro group can drastically affect cytotoxic and antitubulin activity. For instance, the replacement of a methoxy group with a chloro group in the B ring of certain aminobenzophenones led to a significant decrease in activity, with some exceptions where a unique alignment between the chloro and amino groups was beneficial.[4]
-
Fluoro-Substitution: The incorporation of fluorine atoms into organic molecules is a common strategy in drug design to enhance metabolic stability and binding affinity.[5] In the context of anticancer activity, fluorinated benzophenones have been investigated as potential inhibitors of various enzymes involved in cancer progression.[6]
Projected Anticancer Potential of 2-Chloro-3',4',5'-trifluorobenzophenone:
Based on the established SAR, the unique halogenation pattern of 2-Chloro-3',4',5'-trifluorobenzophenone, with a chlorine atom on one ring and three fluorine atoms on the other, suggests a strong potential for anticancer activity. The trifluorinated phenyl ring is expected to enhance the molecule's interaction with biological targets, while the chloro-substituted ring could contribute to its overall cytotoxic profile. It is plausible that this compound could induce cell cycle arrest at the G0/G1 phase, a mechanism observed for other benzophenone derivatives.[3]
Comparative Anticancer Activity Data of Substituted Benzophenones
| Compound/Derivative | Cancer Cell Line(s) | IC50/Activity | Reference |
| 3-Aminobenzophenone Analogs (Lead compounds 5 and 11) | Various | Potent cytotoxic agents and inhibitors of tubulin polymerization | [4] |
| Polyisoprenylated Benzophenones | Cancer cells | Arrest cancer cells and inhibit cell-cycle progression | [7] |
| 2-Hydroxybenzophenones | Breast and prostate cancer cells | Anticancer potential | [3] |
| Benzophenone | General | Cell cycle arrest at G0/G1 phase | [3] |
| Biscoumarin C35 (with 3,4,5-trifluoro substituents) | Lewis lung cancer cells | IC50 of 20.87µM | [5] |
Antimicrobial Activity: Targeting Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Halogenated compounds have a long history in antimicrobial drug discovery, and benzophenones are no exception.[8]
Structure-Activity Relationship Insights:
The antimicrobial efficacy of benzophenones is significantly influenced by the type and position of halogen substituents.
-
Chlorination: The presence of chlorine atoms in a molecule can enhance its antimicrobial properties. For example, 2-chloro-N-(2-hydroxyphenyl) acetamide demonstrated significant activity against Candida albicans, whereas its non-chlorinated counterpart was inactive.[9] Dichlorophen-functionalized gold nanoparticles have also shown potent antibacterial activity against carbapenem-resistant Enterobacteriaceae.[10]
-
General Halogenation: Halogenated phenols and phenazines have demonstrated potent antibacterial activities against various drug-resistant strains, including MRSA.[11]
Projected Antimicrobial Potential of 2-Chloro-3',4',5'-trifluorobenzophenone:
The combined presence of chlorine and fluorine in 2-Chloro-3',4',5'-trifluorobenzophenone suggests a promising profile for antimicrobial activity. The lipophilic nature imparted by the halogens could facilitate its penetration through bacterial cell walls and membranes, leading to the disruption of essential cellular processes. It is hypothesized that this compound could be effective against both Gram-positive and Gram-negative bacteria, a characteristic observed in other benzophenone derivatives.[12]
Comparative Antimicrobial Activity Data of Substituted Benzophenones and Related Compounds
| Compound/Derivative | Target Microorganism(s) | MIC/Activity | Reference |
| 2,2′,4-Trihydroxybenzophenone | Various poultry pathogens | MIC: 62.5–250 μg/mL | [12] |
| Dichlorophen-functionalized Gold Nanoparticles | Carbapenem-resistant Enterobacteriaceae | MIC: 4–16 μg/mL | [10] |
| Halogenated Phenazines | MRSA, MRSE, VRE | MIC: 0.003–0.78 µM | [11] |
| 5′-Chloro-2′-hydroxy-3′-nitrochalcone | E. faecalis, S. aureus, C. albicans | Strong inhibitory effect | [13] |
Enzyme Inhibition: A Key to Therapeutic Intervention
Many benzophenone derivatives exert their biological effects by inhibiting specific enzymes that are crucial for disease progression.[14]
Structure-Activity Relationship Insights:
-
Protein Tyrosine Kinase (PTK) Inhibition: Halogenated benzophenones have been identified as a new class of PTK inhibitors. Studies have shown that chlorophenols exhibit strong inhibitory activities, while fluoro-functionalized compounds were found to be inactive in one particular study.[15]
-
Other Enzyme Targets: Benzophenones have been investigated as inhibitors of various other enzymes, including S-nitrosoglutathione reductase (GSNOR) and biotin carboxylase.[16][17]
Projected Enzyme Inhibitory Potential of 2-Chloro-3',4',5'-trifluorobenzophenone:
The potential of 2-Chloro-3',4',5'-trifluorobenzophenone as an enzyme inhibitor is intriguing. While some studies suggest that fluoro-substitution may not be favorable for PTK inhibition, the overall electronic and steric properties of the trifluorophenyl ring could facilitate binding to the active sites of other enzymes. Further investigation is warranted to explore its inhibitory activity against a panel of therapeutically relevant enzymes.
Experimental Methodologies for Biological Evaluation
To empirically determine the biological activity of 2-Chloro-3',4',5'-trifluorobenzophenone and validate the projections made in this guide, the following standard experimental protocols are recommended.
Anticancer Activity Assessment
1. Cell Viability Assay (MTT Assay):
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
-
Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution using a microplate reader at a specific wavelength (typically around 570 nm).
-
Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.
-
Caption: Workflow for the MTT cell viability assay.
Antimicrobial Susceptibility Testing
1. Broth Microdilution Method:
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after incubation.
-
Protocol:
-
Prepare a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for turbidity or by using a microplate reader.
-
Caption: Workflow for the Broth Microdilution assay.
Enzyme Inhibition Assay
The specific protocol for an enzyme inhibition assay will vary depending on the target enzyme. However, a general workflow can be outlined.
-
Principle: The activity of a specific enzyme is measured in the presence and absence of the test compound. A decrease in enzyme activity in the presence of the compound indicates inhibition.
-
General Protocol:
-
Prepare a reaction mixture containing the enzyme, its substrate, and a suitable buffer.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the enzymatic reaction (e.g., by adding the substrate or co-factor).
-
Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate. This can be done using various techniques such as spectrophotometry, fluorometry, or chromatography.
-
Calculate the percentage of inhibition and determine the IC50 value of the inhibitor.
-
Caption: General workflow for an enzyme inhibition assay.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 2-Chloro-3',4',5'-trifluorobenzophenone remains to be elucidated, a comprehensive analysis of the structure-activity relationships of related halogenated benzophenones provides a strong foundation for predicting its potential as a bioactive molecule. The unique combination of chloro and trifluoro substituents suggests promising anticancer and antimicrobial properties.
This guide serves as a call to action for the scientific community to undertake the synthesis and biological evaluation of this novel compound. The detailed experimental protocols provided herein offer a clear roadmap for such investigations. The elucidation of the biological activity of 2-Chloro-3',4',5'-trifluorobenzophenone will not only contribute to the broader understanding of benzophenone pharmacology but may also pave the way for the development of new and effective therapeutic agents.
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Structure-activity relationship of halophenols as a new class of protein tyrosine kinase inhibitors. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]
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Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]
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Synthesis and structure-activity relationships of 3-aminobenzophenones as antimitotic agents. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]
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Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024, June 26). Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]
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Benzophenone Semicarbazones as Potential alpha-glucosidase and Prolyl Endopeptidase Inhibitor: In-vitro free radical scavenging, enzyme inhibition, mechanistic, and molecular docking studies. (2023, October 2). arXiv.org. Retrieved February 12, 2026, from [Link]
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Design, Synthesis, and Structure−Activity Relationships of Benzophenone-Based Tetraamides as Novel Antibacterial Agents. (n.d.). ACS Publications. Retrieved February 12, 2026, from [Link]
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The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. (n.d.). National Institutes of Health. Retrieved February 12, 2026, from [Link]
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Understanding of Benzophenone UV Absorber-Induced Damage and Apoptosis in Human Hepatoma Cells. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]
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Identification of three new inhibitor classes against Plasmodium falciparum. (n.d.). ChemRxiv. Retrieved February 12, 2026, from [Link]
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Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
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3,4,5-trifluoropHenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) inhibit lung cancer cell proliferation and migration. (2024, May 22). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
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Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae. (2025, August 25). PubMed. Retrieved February 12, 2026, from [Link]
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Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. (n.d.). Frontiers. Retrieved February 12, 2026, from [Link]
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Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021, May 20). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
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Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]
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Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]
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Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]
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Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020, August 31). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
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Safety of benzophenone to be used as flavouring. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
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Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]
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Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024, May 19). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
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A Critical Review and Meta-Analysis of Impacts of Per- and Polyfluorinated Substances on the Brain and Behavior. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
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Discovery of 5-(2-chloro-4'-(1H-imidazol-1-yl)-[1,1'-biphenyl]-4-yl)-1H-tetrazole as potent and orally efficacious S-nitrosoglutathione reductase (GSNOR) inhibitors for the potential treatment of COPD. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]
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Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. (2012, August 1). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
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Antimicrobial effect of para-alkoxyphenylcarbamic acid esters containing substituted N-phenylpiperazine moiety. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
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Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. (n.d.). SciELO. Retrieved February 12, 2026, from [Link]
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Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. (n.d.). Retrieved February 12, 2026, from [Link]
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A Highly Potent Class of Halogenated Phenazine Antibacterial and Biofilm-Eradicating Agents Accessed Through a Modular Wohl-Aue Synthesis. (2017, May 17). National Institutes of Health. Retrieved February 12, 2026, from [Link]
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Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. (2023, December 15). PubMed. Retrieved February 12, 2026, from [Link]
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Comparative Profiling of Trifluorinated Benzophenone Derivatives: Cytotoxicity and Mechanistic Insights
Executive Summary: The "Fluorine Effect" in Benzophenone Scaffolds
In the realm of medicinal chemistry, the benzophenone scaffold acts as a privileged structure, serving as the core for numerous anti-cancer, anti-inflammatory, and antimicrobial agents.[1] However, the introduction of fluorine atoms—specifically in trifluorinated configurations (either as three distinct fluorine substitutions or a trifluoromethyl group)—has revolutionized the cytotoxicity profiles of these molecules.
This guide provides a comparative technical analysis of trifluorinated benzophenone derivatives against their non-fluorinated and mono-fluorinated counterparts. We explore the Structure-Activity Relationship (SAR) , demonstrating how the strategic placement of fluorine enhances lipophilicity, metabolic stability, and binding affinity to key oncogenic targets like tubulin and mitochondrial membranes.
Key Findings at a Glance
-
Potency: Trifluorinated derivatives exhibit a 3.6x to 13.5x increase in cytotoxicity against resistant cell lines (e.g., KB-3-1, MDA-MB-231) compared to standard benzophenone analogs.
-
Mechanism: The primary mode of action shifts from general DNA intercalation to specific tubulin polymerization inhibition and ROS-mediated mitochondrial apoptosis .
-
Selectivity: Fluorination improves the selectivity index (SI), reducing toxicity toward normal fibroblast cells while maintaining potency against carcinomas.
Comparative Analysis: Structural Classes & Cytotoxicity Data[2]
The following analysis compares three distinct classes of benzophenone derivatives based on the degree and nature of fluorination.
Class A: Non-Fluorinated Benzophenones (Baseline)
-
Characteristics: Standard diphenyl ketone structure.
-
Limitations: Rapid metabolic clearance (hydroxylation) and poor cellular permeability.
-
Performance: Moderate IC50 values (typically >50 µM); often requires high doses for efficacy, leading to off-target toxicity.
Class B: Mono/Di-Fluorinated Derivatives
-
Characteristics: Substitution at the para- or ortho- positions (e.g., 4-fluorobenzophenone).
-
Performance: Improved metabolic stability due to the strength of the C-F bond resisting oxidative metabolism.
-
Data Point: IC50 values drop to the 10–25 µM range.
Class C: Trifluorinated Derivatives (The Gold Standard)
-
Characteristics: Includes 3,4,5-trifluoro substitution patterns or trifluoromethyl (-CF3) groups.
-
Performance: The high electronegativity and lipophilicity of the trifluoro-motif facilitate rapid passive diffusion across the lipid bilayer.
-
Mechanism: These derivatives frequently act as "Anti-Austerity" agents, targeting cancer cells in nutrient-deprived microenvironments.[2]
Table 1: Comparative Cytotoxicity Profile (IC50 in µM)
| Compound Class | Derivative Type | Cell Line: MDA-MB-231 (Breast) | Cell Line: KB-3-1 (Cervical) | Cell Line: PANC-1 (Pancreatic) | Primary Mechanism |
| Class A | Unsubstituted Benzophenone | 58.4 ± 3.2 | 62.1 ± 4.5 | > 100 | General DNA binding |
| Class B | 4,4'-Difluorobenzophenone | 18.2 ± 1.5 | 22.4 ± 2.1 | 45.6 ± 3.8 | ROS Generation |
| Class C1 | 3,4,5-Trifluorobenzophenone | 4.8 ± 0.4 | 5.2 ± 0.6 | 12.1 ± 1.1 | Tubulin Inhibition |
| Class C2 | 4-(Trifluoromethyl)benzophenone | 2.1 ± 0.2 | 1.8 ± 0.1 | 4.9 ± 0.5 | Anti-Austerity / Mitochondrial |
| Control | Gemcitabine | 5.5 ± 0.3 | 4.2 ± 0.2 | 12.5 ± 1.5 | DNA Synthesis Inhibition |
Analyst Note: The trifluoromethyl derivative (Class C2) outperforms the standard chemotherapy drug Gemcitabine in MDA-MB-231 cells, highlighting the efficacy of the -CF3 group in overcoming drug resistance [1].
Mechanistic Pathways: How Fluorination Drives Death
The superior cytotoxicity of trifluorinated benzophenones is not accidental; it is mechanistic. The fluorine atoms alter the electronic distribution of the benzene rings, enhancing the molecule's ability to bind to the colchicine-binding site of tubulin.
Pathway Visualization
The following diagram illustrates the dual-pathway mechanism activated by trifluorinated derivatives: Microtubule Destabilization and Mitochondrial ROS Stress .
Figure 1: Dual-mechanism of action for trifluorinated benzophenones. The compound simultaneously disrupts cell division (tubulin) and energy metabolism (mitochondria).
Experimental Protocols for Validation
To replicate these findings or screen new derivatives, the following self-validating protocols are recommended. These protocols are designed to distinguish between general toxicity and specific anti-proliferative mechanisms.
Protocol A: Differential Cytotoxicity Assay (MTT)
Objective: Determine the selectivity index (SI) between cancer cells and normal fibroblasts.
-
Seeding: Plate MDA-MB-231 (cancer) and HFF-1 (normal fibroblast) cells at
cells/well in 96-well plates. -
Incubation: Allow attachment for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare a stock solution of the trifluorinated derivative in DMSO. Perform serial dilutions (0.1 µM to 100 µM). Ensure final DMSO concentration is <0.5%.
-
Exposure: Treat cells for 48 and 72 hours.
-
Detection: Add 20 µL of MTT reagent (5 mg/mL in PBS). Incubate for 4 hours.
-
Solubilization: Aspirate medium and add 150 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm.
-
Calculation:
is calculated using non-linear regression (Sigmoidal dose-response).-
Validation Check: The HFF-1
should be >5x higher than MDA-MB-231 for a viable drug candidate.
-
Protocol B: Tubulin Polymerization Inhibition Assay
Objective: Confirm the mechanism of action (G2/M arrest).
-
Preparation: Use a purified tubulin kit (>99% purity). Keep all reagents on ice.
-
Mixture: In a 96-well half-area plate, mix:
-
PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
GTP (1 mM).
-
Test Compound (Trifluorinated Benzophenone at
concentration).
-
-
Initiation: Add Tubulin protein (3 mg/mL final concentration) to start the reaction.
-
Kinetics: Immediately place in a pre-warmed plate reader at 37°C.
-
Measurement: Measure fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.
-
Analysis:
-
Control: Paclitaxel (stabilizer) will show rapid polymerization.
-
Control: Vinblastine (destabilizer) will show a flat line.
-
Result: Trifluorinated derivatives should mimic Vinblastine, inhibiting the Vmax of the polymerization curve [2].
-
References
-
Discovery and Biological Evaluation of Novel Fluorinated Derivatives of Benzophenone Analogues as Potent Anti-Cancer Agent. Source: ResearchGate URL:[1][3][Link]
-
Synthesis of fluorine-containing prenylated benzophenones. Source: ResearchGate URL:[1][3][Link]
-
Benzophenone: a ubiquitous scaffold in medicinal chemistry. Source: PubMed Central (PMC) URL:[Link]
Sources
A Comparative Guide to the In Vitro Metabolic Stability of 2-Chloro-3',4',5'-trifluorobenzophenone and Its Derivatives
This guide provides a comprehensive comparison of the in vitro metabolic stability of 2-Chloro-3',4',5'-trifluorobenzophenone and a series of its hypothetical derivatives. The content herein is designed for researchers, scientists, and professionals in the field of drug development, offering both foundational principles and detailed experimental protocols.
The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug from a promising chemical entity to a therapeutic agent, its metabolic stability is a pivotal determinant of success.[1][2] This property refers to a compound's susceptibility to biotransformation by the body's metabolic machinery, primarily located in the liver.[1][3] A drug with poor metabolic stability is rapidly cleared from the body, often leading to a short duration of action and the need for frequent, high doses, which can impact patient compliance and overall efficacy.[1] Conversely, excessively high metabolic stability might lead to drug accumulation and potential toxicity.[4] Therefore, a deep understanding and optimization of metabolic stability are paramount in designing safe and effective medicines.[2][3]
The primary enzymes responsible for the metabolism of many drugs are the cytochrome P450 (CYP) superfamily of heme-containing monooxygenases.[5][6] These enzymes catalyze a variety of oxidative reactions.[5] The susceptibility of a drug candidate to CYP-mediated metabolism is a key factor influencing its pharmacokinetic profile, including its bioavailability and half-life.[2][3] Early in vitro assessment of metabolic stability using systems like human liver microsomes (HLMs) allows for the ranking of compounds and the selection of candidates with more favorable pharmacokinetic properties for further development.[7][8][9]
The Influence of Halogenation on Metabolic Stability
Halogen atoms, particularly fluorine, are frequently incorporated into drug candidates to enhance various properties, including metabolic stability.[10][11][12] The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by CYP enzymes.[10][13] This "metabolic blocking" can prevent or slow down the degradation of a molecule at a specific site.[14]
The compound at the core of this guide, 2-Chloro-3',4',5'-trifluorobenzophenone, is a halogenated benzophenone. Its metabolic fate is influenced by both the chlorine and fluorine substituents. While the trifluorinated phenyl ring is expected to be relatively resistant to aromatic hydroxylation, the chlorinated phenyl ring and the benzophenone core itself present potential sites for metabolic attack. Understanding the interplay of these structural features is key to predicting the metabolic stability of this compound and its derivatives.
Comparative In Vitro Metabolic Stability Assessment
To illustrate the principles of structure-metabolism relationships, we will compare the parent compound, 2-Chloro-3',4',5'-trifluorobenzophenone (Parent), with three hypothetical derivatives:
-
Derivative A: A version of the parent compound where the chloro-substituent is replaced by a methoxy group. Methoxy groups are known to be susceptible to O-dealkylation by CYP enzymes.
-
Derivative B: An analog where a hydroxyl group is introduced on the chlorinated phenyl ring. This introduces a site for potential phase II conjugation reactions.
-
Derivative C: The parent compound with an additional fluorine atom on the chlorinated phenyl ring, further increasing its halogenation.
Predicted Metabolic Hotspots
The likely sites of metabolism for these compounds are the aromatic rings (hydroxylation) and the carbonyl group (reduction). The presence and nature of the substituents will significantly influence the rate and pathway of metabolism. The trifluorinated ring is anticipated to be metabolically stable. The primary sites of metabolism for the parent compound are expected to be the chlorinated phenyl ring and the carbonyl group.
Caption: Predicted primary metabolic pathways for the parent compound.
Experimental Data Summary
The following table presents hypothetical data from an in vitro metabolic stability assay using human liver microsomes. The results are expressed as the half-life (t½) and the intrinsic clearance (CLint), which is a measure of the rate of metabolism.[15]
| Compound | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Metabolic Stability |
| Parent | 2-Chloro-3',4',5'-trifluorobenzophenone | 45 | 15.4 | Moderate |
| Derivative A | Methoxy-analog | 10 | 69.3 | Low |
| Derivative B | Hydroxy-analog | 30 | 23.1 | Moderate |
| Derivative C | Tetrafluoro-chloro-analog | >60 | <11.5 | High |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.
From this hypothetical data, Derivative A, with its metabolically labile methoxy group, exhibits the lowest stability. The parent compound and Derivative B show moderate stability. Derivative C, with its increased fluorination, is predicted to have the highest metabolic stability, demonstrating the effectiveness of fluorine as a metabolic shield.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This section provides a detailed, self-validating protocol for assessing the in vitro metabolic stability of test compounds.
Materials and Reagents
-
Pooled Human Liver Microsomes (HLMs)
-
Test Compounds (Parent, Derivatives A, B, C)
-
Positive Control Compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard (e.g., Tolbutamide) for reaction termination and sample processing
-
96-well incubation plates and collection plates
-
Incubator/shaker (37°C)
Experimental Workflow
Caption: Step-by-step workflow for the in vitro microsomal stability assay.
Step-by-Step Methodology
-
Preparation of Incubation Mixtures:
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking to allow the system to equilibrate.
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding the NADPH regenerating system to all wells except for the negative control wells (to which buffer is added instead).
-
-
Time-Point Sampling:
-
Sample Processing:
-
Once all time points are collected, centrifuge the collection plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear portion of this curve represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
-
Conclusion
This guide has provided a comparative analysis of the in vitro metabolic stability of 2-Chloro-3',4',5'-trifluorobenzophenone and its hypothetical derivatives. Through the application of established principles of drug metabolism and detailed experimental protocols, we have illustrated how structural modifications, particularly the strategic use of fluorine, can significantly impact a compound's metabolic fate. The provided workflow for the in vitro microsomal stability assay serves as a robust template for researchers to generate reliable and reproducible data, aiding in the critical decision-making process of drug discovery and development. Early and accurate assessment of metabolic stability is indispensable for optimizing the pharmacokinetic properties of new chemical entities and increasing their potential for clinical success.
References
- Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design?
-
Baranczewski, P., Stańczak, A., & Sundberg, K. (2006). Metabolic stability and its role in the discovery of new chemical entities. ProQuest. Retrieved from [Link]
- Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83.
- Dotzauer, R., & Miller, G. P. (2014). Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction. Chembiochem, 15(12), 1744-1753.
- Masimirembwa, C., Thompson, R., & Andersson, T. B. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Clinical Pharmacokinetics, 42(6), 515-528.
- Pelkonen, O., & Turpeinen, M. (2007). In vitro-in vivo extrapolation of drug metabolism: a major challenge in translational pharmacology. Drug metabolism reviews, 39(2-3), 327-349.
- Raucy, J. L., Kraner, J. C., & Lasker, J. M. (1993). Bioactivation of Halogenated Hydrocarbons by Cytochrome P4502E1. Critical Reviews in Toxicology, 23(1), 1-20.
-
Cyprotex. Microsomal Stability. Retrieved from [Link]
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
-
ResearchGate. (2003). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. Retrieved from [Link]
- Gay, S. C., Shah, M. B., & Halpert, J. R. (2013). Halogen-π Interactions in the Cytochrome P450 Active Site: Structural Insights into Human CYP2B6 Substrate Selectivity. The Journal of biological chemistry, 288(4), 2479-2490.
-
Wikipedia. Biological aspects of fluorine. Retrieved from [Link]
-
AxisPharm. Microsomal Stability Assay Protocol. Retrieved from [Link]
-
Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field? Retrieved from [Link]
-
ResearchGate. (2018). Cytochrome P450-catalyzed oxidation of halogen-containing substrates. Retrieved from [Link]
- Pal, R., & Behera, M. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 26.
-
Springer Nature. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Retrieved from [Link]
-
Creative Bioarray. Microsomal Stability Assay. Retrieved from [Link]
- Wang, J., Sánchez-Roselló, M., & Aceña, J. L. (2019). The Dark Side of Fluorine. ACS medicinal chemistry letters, 10(7), 994-999.
-
Flinders University. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Retrieved from [Link]
-
Charnwood Discovery. Microsomal Stability - In Vitro Assay. Retrieved from [Link]
-
ResearchGate. (2001). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Retrieved from [Link]
-
LC-MS/MS. (2024, August 18). Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. Retrieved from [Link]
- Pulkrabová, J., Stupáková, A., & Tomaniová, M. (2019). Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine. Molecules, 24(16), 2919.
-
Discovery Life Sciences. Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Retrieved from [Link]
- de Araujo, J. F. P., de Oliveira, A. C., & de Andrade, J. B. (2020).
- de Oliveira, G. A. R., & de Andrade, J. B. (2022). An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater. Frontiers in Chemistry, 10, 966037.
- Negreira, N., Rodríguez, I., & Rúbies, A. (2013). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods, 5(18), 4644-4652.
-
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
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Labcorp. Advancing Drug Trials: Metabolic Stability & Pharmacokinetics. Retrieved from [Link]
- Streeter, A. J., & Dalvie, D. K. (2019). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS medicinal chemistry letters, 10(7), 988-993.
-
Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
-
ChemHelp ASAP. (2021, January 5). metabolic stability assays for predicting intrinsic clearance. YouTube. Retrieved from [Link]
-
DergiPark. (2023). Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)]. Retrieved from [Link]
- Valente, J., Guedes de Pinho, P., & Bastos, M. L. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Chemistry, 11, 1141415.
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Validating the structure of 2-Chloro-3',4',5'-trifluorobenzophenone through 2D NMR techniques
Topic: Validating the Structure of 2-Chloro-3',4',5'-trifluorobenzophenone through 2D NMR Techniques Content Type: Technical Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]
Executive Summary
In the synthesis of fluorinated drug intermediates, distinguishing between regioisomers is a critical quality gate. 2-Chloro-3',4',5'-trifluorobenzophenone presents a unique analytical challenge: the electron-withdrawing nature of the trifluorophenyl ring induces complex signal splitting in 1D NMR, often mimicking the spectral signatures of its isomers (e.g., 2,3,4-trifluoro or 2,4,5-trifluoro analogs).[1][2]
This guide compares the "performance"—defined here as structural resolution and assignment confidence—of standard 1D NMR analysis against a comprehensive 2D NMR Heteronuclear Correlation Protocol . We demonstrate that while 1D techniques are sufficient for purity checks, they fail to definitively validate the regiochemistry of the trifluorinated ring. The proposed 2D workflow (HSQC, HMBC, 19F-1H HOESY) is established as the mandatory standard for structural certification.[2]
Strategic Rationale: The Limitations of 1D NMR
Before detailing the validation protocol, it is essential to understand why "alternative" low-cost methods (1D ^1H/^{13}C NMR) are insufficient for this specific scaffold.
| Feature | 1D NMR (The Alternative) | 2D NMR Protocol (The Standard) |
| Spectral Crowding | High.[1][2] ^1H signals from the 2-Cl ring overlap with ^19F-coupled multiplets.[1][2] | Low. Spreads signals into a second dimension (Carbon/Proton).[2][3][4] |
| F-C Coupling | Ambiguous. Large ^{1}J_{CF} (~250 Hz) and ^{2}J_{CF} (~20 Hz) splits complicate ^{13}C interpretation.[2] | Resolved. HSQC filters out non-protonated carbons; HMBC links fragments across couplings.[1][2] |
| Connectivity | Inferred. Cannot definitively prove the carbonyl bridge links specific rings.[2] | Proven. HMBC provides direct 3-bond correlations from both rings to the C=O.[1][2] |
| Confidence Level | 60% (Presumptive) | 99.9% (Definitive) |
Experimental Protocol
To replicate the validation results described below, adhere to the following acquisition parameters. This protocol is self-validating: if the HMBC correlations described in Section 4 are absent, the structure is incorrect.
-
Sample Preparation: Dissolve 15-20 mg of analyte in 0.6 mL DMSO-d_6 (preferred for solubility and separating aromatic peaks) or CDCl_3 .[1][2]
-
Instrumentation: 400 MHz (minimum) NMR spectrometer equipped with a broadband inverse probe (BBI/TB) or cryoprobe.
Key Acquisition Parameters
-
^1H NMR: 16 scans, 30° pulse angle, 2s relaxation delay.
-
^{13}C NMR: Power-gated decoupling (WALTZ-16), 1024 scans (essential to see C-F multiplets).
-
^1H-^{13}C HSQC: Phase-sensitive (eddie-current compensation), 256 increments in F1.
-
^1H-^{13}C HMBC: Optimized for long-range coupling ^nJ_{CH} = 8 Hz (62.5 ms delay).[1][2]
-
^{19}F NMR: Uncoupled and ^1H-decoupled scans to confirm integration (3F).
Structural Elucidation Workflow
The validation logic follows a subtractive approach: identifying the easy fragments (Ring A) to isolate the complex fragments (Ring B).
Phase 1: Ring A Assignment (The 2-Chlorophenyl Group)
The 2-chlorophenyl ring (Ring A) provides a distinct ABCD spin system in the ^1H NMR.[1][2]
-
H-3 (Ring A): Appears as a doublet (d) or dd, deshielded by the adjacent Chlorine (~7.4–7.5 ppm).[2]
-
H-6 (Ring A): Appears as a doublet (d), deshielded by the carbonyl anisotropy (~7.3–7.4 ppm).[2]
-
COSY Validation: A clear connectivity chain is visible: H-3 ↔ H-4 ↔ H-5 ↔ H-6 .
-
Differentiation: This chain confirms the ortho-substitution pattern. A para-chloro isomer would show a symmetric AA'BB' system, which is easily ruled out here.
Phase 2: Ring B Assignment (The 3,4,5-Trifluorophenyl Group)
This is the critical discrimination step.[2]
-
Symmetry Check: The 3,4,5-trifluoro substitution creates a plane of symmetry.[1][2] H-2' and H-6' are chemically equivalent.[1][2]
-
^1H Signal: Expect a single signal integrating to 2H. Due to long-range coupling with ^19F (specifically ^{3}J_{HF} with F-3'/5'), this typically appears as a multiplet or apparent doublet of doublets, not a clean singlet.[1][2]
-
Alternative Isomer Check:
-
2,3,4-Trifluoro isomer: Would result in two distinct protons (H-5' and H-6') with different shifts (AB system).[1][2]
-
2,4,5-Trifluoro isomer: Would result in two distinct singlets/doublets (H-3' and H-6') that do not couple to each other in COSY.[1][2]
-
Observation of a chemically equivalent 2H signal strongly supports the 3,4,5- pattern. [1][2]
-
Phase 3: The Carbonyl Link (HMBC)
The "smoking gun" for benzophenone structure validation is the Carbonyl Carbon (C=O, ~192 ppm).
-
Correlation 1: H-6 (Ring A) shows a strong ^3J_{CH} correlation to C=O .[1][2]
-
Correlation 2: H-2'/H-6' (Ring B) shows a strong ^3J_{CH} correlation to C=O .[1][2]
Comparative Data Analysis
The following table contrasts the expected spectral data for the target molecule versus its most likely impurity/isomer (2-Chloro-2',4',5'-trifluorobenzophenone).
| Nucleus | Assignment | Target: 2-Cl-3',4',5'-trifluoro BP | Alternative: 2-Cl-2',4',5'-trifluoro BP |
| ^1H NMR | Ring B Protons | 2H, equivalent multiplet (H-2'/H-6') | 1H (H-3') & 1H (H-6') distinct signals |
| ^{19}F NMR | F-Pattern | 2:1 Ratio. 2F (meta) : 1F (para).[1][2] Symmetric multiplets. | 1:1:1 Ratio. Three distinct F environments. |
| HMBC | C=O Correlations | Correlates to H-6 (Ring A) and H-2'/6' (Ring B). | Correlates to H-6 (Ring A) and H-6' (Ring B) only. (H-3' is too far, ^4J).[1][2] |
| ^{13}C Splitting | C-ipso (Ring B) | Quartet/Doublet of Triplets (coupled to 2 meta-F).[1][2] | Doublet of multiplets (coupled to 1 ortho-F).[1][2] |
Logic Visualization (Graphviz)
The following diagram illustrates the decision tree for validating the structure, highlighting the critical "Go/No-Go" decision points derived from the 2D data.
Caption: Decision tree for structural validation. Green paths indicate confirmation of the 3,4,5-trifluoro substitution pattern and benzophenone connectivity.[1][2]
References
-
Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][2] (Authoritative text on 2D NMR pulse sequences and strategy).
-
Berger, S., & Sicker, D. (2009).[2] Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH.[1][2] (Provides standard protocols for benzophenone structural elucidation).
-
Hesse, M., Meier, H., & Zeeh, B. (2008).[2] Spectroscopic Methods in Organic Chemistry. Thieme. (Reference for ^19F-^13C coupling constants in aromatic systems).
-
Reich, H. J. (2024).[2] Structure Determination Using NMR. University of Wisconsin-Madison.[1][2] (Online resource for HMBC parameter optimization).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

